1,3-Piperidinedicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
piperidine-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-2-1-3-8(4-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
HWYNYLXTVJYPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1,3-Piperidinedicarboxylic Acid Derivatives: The N-Carboxy-Nipecotic Acid Scaffold
[1]
Executive Summary
In the realm of heterocyclic building blocks, This compound (systematically piperidine-1,3-dicarboxylic acid ) represents a critical pharmacophore scaffold. While the free diacid is chemically unstable due to the labile nature of the N-carbamic acid moiety, its orthogonally protected esters—specifically 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate and its analogs—are indispensable in modern drug discovery.
This guide dissects the structural properties, synthetic utility, and handling protocols of this scaffold, focusing on its role as a precursor to nipecotic acid derivatives (GABA uptake inhibitors), conformationally restricted amino acids, and peptidomimetics.
Structural Analysis & Physicochemical Properties[2][3]
The Stability Paradox
The term "this compound" implies a structure with a carboxylic acid at the nitrogen (N1) and the C3 carbon.
-
N1-Carboxyl (Carbamic Acid): Thermodynamically unstable; undergoes spontaneous decarboxylation to release CO₂ and the free amine (nipecotic acid) under acidic or neutral conditions.
-
C3-Carboxyl (Carboxylic Acid): Stable, chiral center.
Therefore, the functional reagents used in the laboratory are the diesters or acid-esters (e.g., N-Boc-nipecotic acid).
Key Derivatives & Properties
The most common reagent form is 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate .
| Property | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | (S)-1-Cbz-Piperidine-3-carboxylic acid |
| CAS Number | 170842-80-5 | 88466-74-4 |
| Formula | C₁₃H₂₃NO₄ | C₁₄H₁₇NO₄ |
| MW | 257.33 g/mol | 263.29 g/mol |
| State | Colorless to pale yellow oil | White solid |
| Boiling Point | ~309°C (predicted) | N/A (Solid) |
| Chirality | Racemic or Enantiopure ((R)/(S)) | (S)-Enantiomer |
| Solubility | DCM, EtOAc, MeOH, DMSO | DMSO, MeOH, DCM |
Stereochemical Considerations
The C3 position is a stereocenter. The biological activity of downstream derivatives often depends strictly on this chirality.
-
(R)-Isomer: Often used for specific enzyme inhibitors.
-
(S)-Isomer: Corresponds to the natural L-amino acid configuration in peptidomimetics.
Synthetic Utility & Mechanism[5][6][7]
The 1,3-dicarboxylate scaffold functions as a "bifunctional command center." The N1-protecting group (Boc/Cbz) modulates the nucleophilicity of the nitrogen, while the C3-ester provides an electrophilic handle.
Orthogonal Protection Strategy
The power of this scaffold lies in orthogonal deprotection :
-
C3-Hydrolysis: Base-catalyzed (LiOH/THF) selectively hydrolyzes the ethyl ester to the acid without affecting the N-Boc group.
-
N1-Deprotection: Acid-catalyzed (TFA/DCM or HCl/Dioxane) removes the Boc group to liberate the secondary amine (nipecotic acid ethyl ester).
Visualization of Synthetic Pathways
Figure 1: Synthetic workflow transforming Nipecotic Acid into the versatile 1,3-dicarboxylate scaffold and downstream targets.
Experimental Protocols
Protocol: Selective Hydrolysis of the C3-Ester
Objective: Convert 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate to N-Boc-nipecotic acid (1-tert-butyl hydrogen piperidine-1,3-dicarboxylate).
Reagents:
-
Substrate: 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF:Water:Methanol (3:1:1)
Methodology:
-
Dissolution: Dissolve the substrate in the THF/MeOH mixture at 0°C.
-
Addition: Add LiOH dissolved in water dropwise to the reaction vessel.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with Ninhydrin or PMA).
-
Workup:
-
Concentrate under reduced pressure to remove organics.[1]
-
Acidify the aqueous residue to pH 3–4 using 1M KHSO₄ (Avoid HCl to prevent Boc removal).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The product usually crystallizes as a white solid.
Validation Check:
-
¹H NMR should show the disappearance of the ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) while retaining the Boc singlet (~1.45 ppm).
Protocol: N-Alkylation for GABA Analogs
Objective: Functionalize the nitrogen after removing the 1-carboxyl protection.
Methodology:
-
Deprotection: Treat N-Boc-nipecotic acid ethyl ester with 4M HCl in Dioxane for 1 hour. Concentrate to dryness to yield the hydrochloride salt.
-
Free Basing: Suspend salt in DCM and treat with sat. NaHCO₃. Separate organic layer.[1][2]
-
Alkylation: React the free amine with an alkyl halide (e.g., 1-bromo-3-methylbut-2-ene) in DMF with K₂CO₃ at 60°C.
Applications in Drug Development[10][11]
GABA Uptake Inhibition
The this compound scaffold is the direct precursor to Nipecotic Acid , a potent inhibitor of GABA uptake. However, Nipecotic acid itself does not cross the blood-brain barrier (BBB).
-
Strategy: Lipophilic esters (prodrugs) or N-substituted derivatives (like Tiagabine ) are synthesized using the 1,3-dicarboxylate scaffold to enable BBB penetration.
Conformationally Restricted Peptides
In peptide chemistry, replacing a flexible amino acid with the piperidine-3-carboxylic acid moiety restricts the conformational space of the peptide backbone.
-
Result: This forces the peptide into specific secondary structures (e.g.,
-turns), improving binding affinity to receptors such as GPCRs.
Logical Pathway of Drug Design
Figure 2: Biological logic flow from the scaffold to therapeutic outcomes.
References
-
Vertex Pharmaceuticals. (2025). Synthesis of Heteroaryl N-sulfonamides using 1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate. ChemicalBook. Link
-
Sigma-Aldrich. (2025). 3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester Product Sheet. Merck KGaA. Link
-
PubChem. (2025).[3][4] Nipecotic Acid: Chemical Structure and Biological Activity. National Library of Medicine. Link
-
Reagent Database. (2025). (S)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester Properties. Link
-
Bowers Lab. (2021). Piperazic Acid and Piperidine Scaffolds in Peptide Mimetics. University of North Carolina. Link
Bridging the Nomenclature Divide: N-Boc-nipecotic Acid vs. 1,3-Piperidinedicarboxylic Acid in Medicinal Chemistry
Executive Summary
In the landscape of drug discovery, chemical nomenclature is not merely a matter of semantics; it is the foundational architecture for intellectual property, database querying, and raw material procurement. A classic paradigm of this nomenclature divergence is found in the critical building block widely known as N-Boc-nipecotic acid 1. While medicinal chemists universally use this trivial name, systematic databases and patent claims strictly index it as 1,3-piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester 2. This whitepaper deconstructs the structural logic behind these naming conventions, their impact on the synthesis of GABAergic therapeutics like Tiagabine 3, and provides a self-validating synthetic protocol for its preparation.
Mechanistic Nomenclature: The Structural Logic
Why does a simple Boc-protected amino acid transform into a "dicarboxylic acid" in systematic nomenclature? The answer lies in the hierarchical rules of the Chemical Abstracts Service (CAS).
The Trivial Approach (Working Vernacular)
Nipecotic acid (piperidine-3-carboxylic acid) is a naturally occurring amino acid and a potent inhibitor of GABA uptake 3. When the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, chemists naturally derive the name N-Boc-nipecotic acid . Here, the Boc group is treated merely as a transient appendage to the core pharmacophore.
The Systematic CAS Architecture
CAS nomenclature prioritizes the highest-ranking functional group to define the parent structure.
-
A Boc group attached to a nitrogen atom forms a carbamate.
-
A carbamate is systematically viewed as an ester of a carbamic acid (a nitrogen atom bearing a carboxylic acid).
-
Therefore, the piperidine ring possesses two carboxylic acid groups directly attached to its core: one at the C3 position and one at the N1 position.
-
This dual-acid framework designates the parent scaffold as This compound .
-
Because the N1 acid is esterified with a tert-butyl group (1,1-dimethylethyl), the final indexed name becomes This compound, 1-(1,1-dimethylethyl) ester 2.
Logical derivation of trivial vs. systematic CAS nomenclature for N-Boc-nipecotic acid.
Quantitative Isomeric Data
The stereochemistry of the nipecotic acid scaffold profoundly influences its pharmacological efficacy. For instance, the active enantiomer of Tiagabine is derived from (R)-nipecotic acid. The table below outlines the nomenclature and registry data for the isomeric forms.
| Isomeric Form | CAS Registry Number | Molecular Weight | Stereochemical Designation | Primary Systematic Name |
| Racemic | 84358-12-3 1 | 229.27 g/mol | (±) | This compound, 1-(1,1-dimethylethyl) ester |
| (R)-Isomer | 163438-09-3 4 | 229.27 g/mol | (3R) | This compound, 1-(1,1-dimethylethyl) ester, (3R)- |
| (S)-Isomer | 114341-88-7 5 | 229.27 g/mol | (3S) | This compound, 1-(1,1-dimethylethyl) ester, (3S)- |
Application in GABAergic Drug Development
Tiagabine is a clinical antiepileptic drug designed to cross the blood-brain barrier (BBB) and inhibit the GABA transporter GAT-1, thereby increasing synaptosomal GABA concentrations 3. The synthesis of Tiagabine and its prodrug analogs relies heavily on the N-Boc-nipecotic acid building block. The Boc group is essential to prevent unwanted polymerization or N-acylation during the coupling of the C3 carboxylic acid to lipophilic anchors (such as the bis(3-methylthiophen-2-yl)but-3-en-1-yl moiety).
Self-Validating Experimental Protocol
The preparation of N-Boc-nipecotic acid from free nipecotic acid must be highly selective. The following protocol demonstrates a self-validating system where pH control drives both the reaction kinetics and the purification 3.
Self-validating workflow for the selective N-Boc protection of nipecotic acid.
Step-by-Step Methodology:
-
Dissolution & Activation: Suspend 1.0 g of nipecotic acid in a mixture of 10.7 mL dioxane and 9.6 mL of 1N NaOH.
-
Causality: Nipecotic acid exists natively as a zwitterion. The strong base (NaOH) deprotonates the C3 carboxylic acid, solubilizing the compound, and crucially deprotonates the N1 ammonium ion. This renders the secondary amine highly nucleophilic for the subsequent step.
-
-
Protection: Add 1.9 g of di-tert-butyl dicarbonate (Boc₂O) to the solution and stir for 5 hours at room temperature.
-
Causality: The biphasic nature of the reaction (Schotten-Baumann conditions) allows the organic-soluble Boc₂O to react selectively with the aqueous-soluble amine.
-
-
Primary Evaporation & Wash: Evaporate the dioxane under reduced pressure. Wash the remaining aqueous mixture with 15 mL of ethyl acetate (EtOAc), then discard the organic layer.
-
Causality: This step is self-validating. The desired product is currently a sodium carboxylate salt and remains strictly in the aqueous layer. The EtOAc wash removes unreacted Boc₂O and non-polar byproducts.
-
-
Acidification & Extraction: Vigorously stir the aqueous layer and slowly add 1N HCl until the pH reaches strictly 2.0. Extract the aqueous layer with EtOAc (3 × 10 mL).
-
Causality: Lowering the pH to 2.0 protonates the C3 carboxylate, converting it into a neutral, highly lipophilic molecule. Any unreacted nipecotic acid becomes doubly protonated (cationic) and remains in the aqueous phase. The partitioning of the product into the EtOAc layer is a self-validating purification step.
-
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure N-Boc-nipecotic acid (this compound, 1-tert-butyl ester) 3.
Conclusion
Understanding the nomenclature bridge between N-Boc-nipecotic acid and this compound is not just an academic exercise; it is a critical skill for navigating patent landscapes, sourcing raw materials, and designing synthetic routes for GABAergic therapeutics. By mastering both the trivial vernacular and the systematic CAS architecture, drug development professionals can ensure comprehensive literature reviews and robust IP protection.
References
-
84358-12-3 N-Boc-Nipecotic acid AKSci J91488 | aksci.com | 1
-
(R)-Boc-Nipecotic acid | 163438-09-3 - ChemicalBook | chemicalbook.com | 4
-
ASW MedChem, Inc. - Chemical Trading Company on ECHEMI | echemi.com | 2
-
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid - CymitQuimica | cymitquimica.com | 5
-
Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug | thieme-connect.com | 3
Sources
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate molecular weight
An In-Depth Technical Guide to 1-tert-Butyl 3-Ethyl Piperidine-1,3-Dicarboxylate: Properties, Synthesis, and Analytical Characterization
Executive Summary
1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structure features a piperidine core, a foundational motif in numerous bioactive molecules and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthetic protocol, and establishing a multi-technique framework for its analytical characterization. The strategic incorporation of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the saponifiable ethyl ester—renders this molecule a highly versatile intermediate for the synthesis of complex molecular architectures, particularly those requiring stereochemical control.[3] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of a Bifunctional Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of natural alkaloids and synthetic pharmaceuticals targeting the central nervous system (CNS), cardiovascular system, and other therapeutic areas.[2][3] The functionalization of this core structure allows for the precise tuning of pharmacological activity, metabolic stability, and pharmacokinetic properties.
1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate emerges as a particularly strategic intermediate due to its bifunctional nature. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, while the C3-position is functionalized with an ethyl carboxylate. This orthogonal protection scheme is central to its utility; the Boc group can be selectively removed under acidic conditions without affecting the ethyl ester, and conversely, the ethyl ester can be hydrolyzed under basic conditions while the Boc group remains intact. This differential reactivity provides chemists with precise control over the synthetic sequence, enabling the stepwise introduction of diverse functionalities at either the N1 or C3 position. Furthermore, the chiral center at the C3 position makes it a valuable precursor for the enantioselective synthesis of complex drug candidates, a critical factor in developing therapies with high specificity and reduced side effects.[3]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and analysis. The key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate | PubChem[4] |
| Molecular Formula | C₁₃H₂₃NO₄ | PubChem[4] |
| Molecular Weight | 257.33 g/mol | PubChem[4] |
| Monoisotopic Mass | 257.16270821 Da | PubChem[4][5] |
| CAS Number | 194726-40-4 (for 3R-isomer) | PubChem[4] |
| Appearance | White to light yellow crystalline powder or liquid | ChemicalBook, Sigma-Aldrich[6] |
| XLogP3 | 1.8 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bonds | 5 | PubChem[4] |
Synthesis and Reaction Workflow
The most direct and common synthesis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate involves the N-protection of a pre-existing piperidine-3-carboxylic acid ethyl ester. This approach is efficient and leverages readily available starting materials.
Causality of Experimental Design
The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group is deliberate. The Boc group is robust enough to withstand a wide range of non-acidic reaction conditions (e.g., saponification, reduction, nucleophilic substitution) yet can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for subsequent reactions. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the acidic byproduct (tert-butoxycarbonic acid) formed during the reaction, driving the equilibrium towards the product without competing in side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the polar starting material and the less polar product.
Protocol 3.1: Synthesis via N-Boc Protection
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small volume of DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, wash the organic mixture sequentially with 1N HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil or solid by flash column chromatography on silica gel to obtain the final product with high purity.
Visualization of Synthesis Workflow
Caption: Workflow for the N-Boc protection synthesis route.
Comprehensive Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any synthetic intermediate. A combination of spectroscopic and chromatographic techniques is required for a complete characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, both ¹H and ¹³C NMR provide definitive structural information.
-
¹H NMR: Expected signals include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester will present as a quartet around 4.1-4.2 ppm (CH₂) and a triplet around 1.2-1.3 ppm (CH₃). The protons on the piperidine ring will appear as a complex series of multiplets between approximately 1.5 and 4.0 ppm.
-
¹³C NMR: Key signals will confirm the presence of all carbon environments. Expect two distinct carbonyl signals between 155-175 ppm (one for the carbamate, one for the ester). The quaternary carbon of the Boc group will appear around 80 ppm. The remaining signals will correspond to the carbons of the ethyl group and the piperidine ring.[4]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.
-
Expected Adducts: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass. The predicted monoisotopic mass is 257.1627 Da.[4] Common adducts observed in positive-ion mode are:
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₃H₂₄NO₄]⁺ | 258.1700 |
| [M+Na]⁺ | [C₁₃H₂₃NNaO₄]⁺ | 280.1519 |
| [M+K]⁺ | [C₁₃H₂₃NKO₄]⁺ | 296.1259 |
Data derived from predicted values.[5]
Visualization of Analytical Workflowdot
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 3. leapchem.com [leapchem.com]
- 4. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Biological Activity of Nipecotic Acid Derivatives in GABA Research
The following technical guide is structured to serve as a rigorous operational resource for researchers investigating GABAergic modulation. It synthesizes mechanistic theory with actionable, field-validated protocols.
Executive Summary
The modulation of
This guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of NA derivatives. It focuses on the transition from the hydrophilic parent compound to lipophilic, BBB-permeable analogs like Tiagabine , providing a roadmap for next-generation GAT inhibitor development.
Mechanistic Foundation: GAT Inhibition
To effectively design NA derivatives, one must understand the target. GABA Transporters (GAT-1 through GAT-4/BGT-1) are solute carrier proteins (SLC6 family) that function as electrogenic symporters, coupling the uptake of one GABA molecule to the co-transport of two
The "Anchor and Lock" Mechanism
Nipecotic acid mimics the GABA zwitterion. It binds into the orthosteric substrate site (S1) deep within the transporter core.
-
Nipecotic Acid (Parent): Competes directly with GABA for the S1 site. It is transported (a substrate-inhibitor), meaning it can stimulate hetero-exchange release of intracellular GABA.
-
N-Substituted Derivatives (e.g., Tiagabine): The addition of a lipophilic tail to the piperidine nitrogen creates a "dual-interaction" mode. The nipecotic acid headgroup binds the S1 site, while the lipophilic tail interacts with the extracellular vestibule (S2 site or access channel). This steric bulk prevents the transporter from closing its external gate, locking it in an open-to-out conformation and preventing transport. These are non-transported blockers .
Visualization: GABAergic Recycling & Inhibition
The following diagram illustrates the physiological context of GAT-1 inhibition.
Figure 1: Synaptic GABA recycling mechanism. Nipecotic acid derivatives (green) block GAT-1 (red), preventing GABA clearance and enhancing inhibitory signaling.
Structure-Activity Relationship (SAR)
The transformation of Nipecotic Acid into a clinical drug relies on specific structural modifications.
The Pharmacophore (Head Group)
-
(R)-Enantiomer: The (R)-isomer of nipecotic acid is significantly more potent (up to 2-fold) than the (S)-isomer for GAT-1 inhibition.
-
Secondary Amine: Essential for protonation at physiological pH, mimicking the amino group of GABA.
-
Carboxylic Acid: Mimics the carboxylate of GABA. Bioisosteres (e.g., tetrazoles) generally reduce potency, indicating a strict requirement for the acid functionality.
The Lipophilic Anchor (Tail)
Attaching a lipophilic chain to the piperidine nitrogen is the critical step for biological utility.
-
Spacer Length: A 3-4 carbon spacer (often including an alkene or alkyne for rigidity) is optimal.
-
Terminal Group: Bulky, aromatic groups (e.g., diphenyl, bis-thienyl) are required to interact with the hydrophobic vestibule of the transporter.
-
Example - Tiagabine: Uses a bis-(3-methyl-2-thienyl) moiety connected via a butenyl spacer.[2] This specific geometry optimizes binding affinity (
~ nM range) and enables BBB crossing.
Figure 2: Modular SAR of Nipecotic Acid derivatives. The lipophilic tail is the key differentiator between a research tool (NA) and a drug (Tiagabine).
Comparative Data Profile
The table below highlights the dramatic shift in potency and utility driven by N-derivatization.
| Compound | Structure Type | GAT-1 IC50 (µM) | BBB Permeability | Clinical Status |
| (R)-Nipecotic Acid | Parent (Zwitterion) | 10 - 20 | Negligible | Research Tool |
| Guvacine | Dehydro-analog | 15 - 30 | Negligible | Research Tool |
| SK&F 89976-A | N-diphenyl-butenyl | 0.2 - 0.5 | High | Preclinical |
| Tiagabine | N-bis(thienyl)-butenyl | 0.02 - 0.07 | High | FDA Approved (Epilepsy) |
Experimental Protocols
Expertise Note: In my experience, the most common failure mode in GAT assays is the lack of strict sodium control. GATs are
Protocol 1: High-Throughput [³H]-GABA Uptake Assay
Objective: Determine the
Reagents:
-
Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM
, 1.2 mM , 1.2 mM , 10 mM HEPES, 5 mM D-Glucose, pH 7.4. -
Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).
-
Stop Solution: Ice-cold Assay Buffer.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
Step-by-Step Workflow:
-
Seeding: Plate hGAT-1-HEK293 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h to confluence.
-
Equilibration: Aspirate media and wash cells 2x with 200 µL warm Assay Buffer. This removes endogenous GABA and serum proteins.
-
Pre-incubation: Add 150 µL of Assay Buffer containing the test compound (concentration range: 1 nM to 100 µM). Incubate for 10–15 min at 37°C.
-
Control A (Total Uptake): Buffer only.
-
Control B (Non-Specific Uptake): 1 mM unlabeled Nipecotic Acid or 100 µM Tiagabine.
-
-
Uptake Initiation: Add 50 µL of [³H]-GABA solution (Final concentration: 10–30 nM, trace amount).
-
Incubation: Incubate for exactly 3–5 minutes at 37°C.
-
Critical: Do not exceed 5 minutes. You must measure the initial rate of transport, not equilibrium accumulation.
-
-
Termination: Rapidly aspirate buffer and wash 3x with 200 µL Ice-Cold Stop Solution. The cold temperature freezes transporter conformational changes.
-
Lysis & Counting: Add 100 µL Lysis Buffer. Agitate for 30 min. Transfer to scintillation vials with cocktail and count (CPM).
Protocol 2: Electrophysiological Validation (Patch Clamp)
Objective: Confirm that the derivative is a non-transported blocker (like Tiagabine) rather than a substrate (like Nipecotic Acid). Logic: Substrates generate a steady-state transport current. Blockers inhibit the constitutive leak current or the current induced by GABA.
-
Setup: Whole-cell patch clamp on GAT-1 expressing cells.
-
Holding Potential: -60 mV.
-
Application:
Screening Workflow Diagram
This workflow outlines the logical progression from synthesis to lead candidate selection.
Figure 3: Strategic screening pipeline for identifying potent GAT inhibitors.
Therapeutic Implications & Future Directions
The biological activity of these derivatives extends beyond simple inhibition.
-
Epilepsy: Tiagabine remains the gold standard. It reduces seizure frequency by maintaining high synaptic GABA levels, promoting tonic inhibition.
-
Anxiety & Pain: Newer research suggests that targeting extrasynaptic GATs (like GAT-3 in glia) using specific NA derivatives (e.g., DDPM-3960) may offer anxiolytic effects without the sedation associated with benzodiazepines.
-
Bivalent Ligands: Future synthesis aims to link two NA units or an NA unit with a GABA-A receptor modulator, creating "dual-action" drugs that simultaneously block reuptake and enhance receptor sensitivity.
References
-
Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel potent GABA uptake inhibitor: Preclinical pharmacology.Epilepsia .[2][5][6][7] Link
-
Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[2][3][5][7][8][9][10][11][12] Synthesis and structure-activity relationships of new nipecotic acid derivatives.Journal of Medicinal Chemistry . Link
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Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.Neurochemistry International . Link
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Hönke, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.Journal of Medicinal Chemistry . Link
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Scholze, P., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter rGAT-1.[13]British Journal of Pharmacology . Link
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An In-Depth Technical Guide to the 1,3-Piperidinedicarboxylic Acid Scaffold for Drug Discovery Libraries
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Among its many variations, the 1,3-piperidinedicarboxylic acid scaffold presents a unique and compelling framework for drug discovery. Its conformationally constrained, three-dimensional structure offers a rigid presentation of two key carboxylic acid functionalities, making it an excellent tool for probing specific protein-ligand interactions. This guide provides a comprehensive technical overview of the this compound core, detailing its fundamental stereochemical and conformational properties, robust synthetic strategies for library generation, and its strategic application in drug design, particularly as a rigid glutamate mimetic and a platform for bioisosteric modification to enhance pharmacokinetic profiles.
The Strategic Value of a Constrained Scaffold
In drug discovery, the transition from a flexible, acyclic lead compound to a more rigid, cyclic analogue is a time-honored strategy for improving potency, selectivity, and metabolic stability.[2] The piperidine scaffold is a frequent choice for this transformation due to its favorable physicochemical properties and synthetic tractability.[1][4] Specifically, the 1,3-dicarboxylic acid substitution pattern imposes significant conformational rigidity, locking the acidic functional groups into well-defined spatial orientations.
This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate into a significant increase in binding affinity. Furthermore, the defined stereochemistry of the scaffold allows for the systematic exploration of three-dimensional space within a binding pocket, a critical exercise in structure-activity relationship (SAR) studies.
Physicochemical and Stereochemical Landscape
Core Structural Features
The this compound scaffold consists of a six-membered saturated heterocycle containing a basic nitrogen atom (pKa ~8-10, depending on substitution) and two acidic carboxylic acid groups (pKa ~4-5).[5] This zwitterionic potential allows for a range of critical interactions with biological targets:
-
Ionic Bonding: The protonated nitrogen can form strong salt bridges with acidic residues like aspartate or glutamate in a protein binding site.[2]
-
Hydrogen Bonding: Both the carboxylic acid groups (as donors and acceptors) and the ring nitrogen (as a donor when protonated) are potent hydrogen bond participants.[6]
-
Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring can engage in van der Waals interactions with nonpolar pockets.
Stereoisomerism and Conformational Analysis
The presence of chiral centers at the C1 and C3 positions gives rise to distinct stereoisomers (cis and trans). Each of these isomers exists in a dynamic equilibrium of chair conformations, which dictates the spatial orientation (axial or equatorial) of the carboxylic acid groups.
-
trans-Isomers: In the most stable chair conformation, the trans-isomer will typically place both bulky carboxylic acid groups in equatorial positions to minimize 1,3-diaxial strain. This results in a di-equatorial (e,e) arrangement.
-
cis-Isomers: The cis-isomer is forced to adopt a conformation with one axial and one equatorial substituent (a,e).
The choice between a cis or trans scaffold is a critical design element, as it fundamentally changes the distance and vector relationship between the two acidic groups. This conformational lock is paramount when designing ligands for targets that recognize specific geometric arrangements of functional groups, such as excitatory amino acid receptors.[7]
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A Technical Guide to the Solubility of 1-Boc-3-Piperidinecarboxylic Acid in Organic Solvents
Abstract: 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid (also known as N-Boc-nipecotic acid) is a pivotal chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its processability, reaction kinetics, and purification are intrinsically linked to its solubility in various organic media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It consolidates theoretical principles, available experimental data, and a detailed, field-proven protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline downstream processing.
Introduction: The Molecular Profile of 1-Boc-3-Piperidinecarboxylic Acid
1-Boc-3-piperidinecarboxylic acid is a derivative of piperidine-3-carboxylic acid (nipecotic acid) where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural modification is crucial, as the Boc group enhances the compound's stability and lipophilicity, making it more amenable to use in organic synthesis compared to its unprotected parent compound.[2][3]
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₉NO₄[4]
-
Molecular Weight: 229.27 g/mol [5]
-
Appearance: White to off-white crystalline solid[4]
-
Melting Point: 159-162 °C (racemic), 165-169 °C ((S)-enantiomer)[5]
The molecule's structure features three key functional domains that dictate its solubility:
-
The Carboxylic Acid Moiety (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is fundamental to its acidic nature and its interactions with polar solvents.[6]
-
The Piperidine Ring: A saturated heterocyclic scaffold that contributes to the overall nonpolar surface area.
-
The Boc Protecting Group (-C(O)OC(CH₃)₃): A bulky, nonpolar (lipophilic) group that significantly influences the molecule's solubility in less polar organic solvents.
Theoretical Framework for Solubility
The solubility of 1-Boc-3-piperidinecarboxylic acid is governed by the interplay between its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the primary guiding concept.
-
Polarity and Hydrogen Bonding: The presence of the carboxylic acid group allows for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[7] In many carboxylic acids, strong intermolecular hydrogen bonding leads to the formation of dimers, which can influence both boiling points and solubility behavior, particularly in aprotic solvents.[6]
-
Influence of the Boc Group: The large, nonpolar Boc group increases the compound's affinity for less polar environments. This suggests good solubility in solvents like dichloromethane and ethyl acetate, where the nonpolar interactions can be maximized.[8]
-
Solvent-Solute Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively engage in hydrogen bonding with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid, leading to favorable solvation.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The lack of a donor proton in the solvent means they do not compete with the solute's self-association (dimerization).
-
Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Solubility is driven by a combination of dipole-dipole interactions with the polar groups and van der Waals forces with the aliphatic piperidine ring and the bulky Boc group.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the high polarity of the carboxylic acid group, which cannot be effectively solvated by these solvents.[9]
-
The relationship between the solute's functional groups and solvent types is visualized below.
Caption: Solute-solvent interaction map.
Experimental Solubility Data
Comprehensive quantitative solubility data for 1-Boc-3-piperidinecarboxylic acid is not widely available in peer-reviewed literature. The table below summarizes available qualitative information from chemical suppliers and specific quantitative data where found.
| Solvent | Solvent Type | Solubility | Temperature (°C) | Source/Notes |
| Dichloromethane (DCM) | Less Polar | Soluble | Not Specified | [8] |
| Ethyl Acetate (EtOAc) | Less Polar | Soluble | Not Specified | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | Not Specified | [10] (Requires sonication) |
| Alcohols (general) | Polar Protic | Soluble | Not Specified | [6] (General for carboxylic acids) |
| Ether (general) | Less Polar | Soluble | Not Specified | [6] (General for carboxylic acids) |
Disclaimer: "Soluble" is a qualitative term and can vary between suppliers. The lack of standardized, quantitative data necessitates experimental verification for process-critical applications.
Protocol for Experimental Solubility Determination: The Shake-Flask Method
To address the gap in quantitative data, the isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[11][12] This protocol provides a reliable and reproducible workflow.
Objective: To determine the equilibrium solubility of 1-Boc-3-piperidinecarboxylic acid in a selected organic solvent at a specific temperature.
Materials & Equipment:
-
1-Boc-3-piperidinecarboxylic acid (purity >98%)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC with a suitable column (e.g., C18) and detector (UV)
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation: a. To a series of glass vials, add an excess amount of 1-Boc-3-piperidinecarboxylic acid (e.g., 150-200 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true thermodynamic solubility.
-
Phase Separation: a. After equilibration, remove the vials from the shaker and place them in a holder at the same constant temperature. b. Allow the excess solid to sediment for at least 2-4 hours, leaving a clear, saturated supernatant. Causality Note: This step is critical to avoid aspirating solid particles during sampling, which would falsely inflate the measured concentration.
-
Sampling and Filtration: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops should be discarded to saturate the filter membrane.
-
Dilution and Quantification: a. Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of a pre-established HPLC calibration curve. b. Analyze the diluted sample by HPLC to determine its precise concentration.
-
Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The result, typically expressed in mg/mL or g/L, is the equilibrium solubility of the compound in that solvent at the specified temperature.
Conclusion and Practical Implications
While qualitative data suggests that 1-Boc-3-piperidinecarboxylic acid is soluble in a range of common polar and less-polar organic solvents, a lack of precise quantitative data in the public domain makes experimental determination essential for process development. The molecule's dual nature—a polar carboxylic acid and a nonpolar Boc group—provides it with a versatile, yet complex, solubility profile. For drug development professionals, this means that solvent screening is a critical step. Polar aprotic solvents like DMSO may be suitable for stock solutions, while less polar solvents like ethyl acetate or dichloromethane are likely candidates for reaction and crystallization media. The robust shake-flask protocol provided herein offers a reliable method for generating the precise data needed to optimize these processes, ensuring efficiency, reproducibility, and scalability.
References
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Physical Properties of Carboxylic Acids. Online Organic Chemistry Tutorial. [Link]
-
N-Boc R-Nipecotic Acid. Laboratory Chemicals. [Link]
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Physical Properties of Carboxylic Acids. Lumen Learning - The Basics of General, Organic, and Biological Chemistry. [Link]
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Piperidine-3-carboxylic acid - Solubility. Solubility of Things. [Link]
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Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid. PubChem. [Link]
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Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
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Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. PubMed. [Link]
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Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]
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A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research J. Pharm. and Tech. [Link]
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N-Boc-(R)-Nipecotic acid, 250 g. Carl ROTH. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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Stereochemical Dynamics of 1,3-Piperidinedicarboxylic Acid Derivatives: Synthesis, Resolution, and Pharmacological Targeting
Executive Summary
1,3-Piperidinedicarboxylic acid derivatives—most commonly utilized in their N-protected forms such as 1-Boc-piperidine-3-carboxylic acid—are foundational scaffolds in modern medicinal chemistry. The pharmacological efficacy of these molecules is entirely predicated on the stereochemistry of the C3 chiral center. This technical guide explores the mechanistic rationale behind enantiomer-specific target binding, details the quantitative impact of chirality on γ-aminobutyric acid (GABA) transporter inhibition, and provides a self-validating experimental protocol for the chiral resolution of these critical intermediates.
The Structural Imperative of C3 Chirality
In the context of drug development, this compound derivatives function as conformationally restricted amino acid analogs. The piperidine ring predominantly adopts a chair conformation, forcing the C3-carboxylate group into either an equatorial or axial position depending on the specific enantiomer and substitution pattern.
This spatial orientation is not merely a structural curiosity; it is the primary determinant of how the molecule interacts with complex biological targets. The stereospecificity of the C3 chiral center is heavily leveraged in the synthesis of anticonvulsants, analgesics, and enzyme inhibitors, where even minor epimerization can lead to a complete loss of therapeutic efficacy[1].
Pharmacological Landscape: Enantioselectivity in GAT-1 Binding
The most prominent clinical application of this compound derivatives is the development of selective inhibitors for GABA Transporter 1 (GAT-1). GAT-1 is responsible for the electrogenic reuptake of GABA from the synaptic cleft; inhibiting this transporter prolongs GABAergic signaling, providing potent antiepileptic and antinociceptive effects.
Research demonstrates a profound enantiomeric bias in GAT-1 binding. The (R)-enantiomer of nipecotic acid (piperidine-3-carboxylic acid) and its lipophilic N-substituted derivatives (such as the FDA-approved drug Tiagabine) exhibit significantly higher inhibitory activity than their (S)-counterparts 2[2].
Mechanistically, cryo-electron microscopy and molecular dynamics simulations reveal that the (R)-enantiomer's C3-carboxylate optimally coordinates with the Na1 ion site within the GAT-1 binding pocket. This precise ionic coordination is a strict requirement for stalling the transporter in an inward-open conformation, thereby blocking GABA translocation 3[3]. Conversely, the (S)-enantiomer suffers from steric clashes and fails to maintain this critical Na1 coordination.
Figure 1: Mechanism of GAT-1 inhibition by (R)-1,3-piperidinedicarboxylic acid derivatives.
Quantitative Impact of Stereochemistry
The divergence in biological activity between enantiomers is stark. The table below summarizes the binding affinities and inhibitory potencies, highlighting the necessity of utilizing enantiopure starting materials in drug synthesis 4[4].
| Compound | Stereochemistry | Target | IC50 (µM) | Pharmacological Profile |
| Nipecotic Acid | Racemic (±) | GAT-1 | 2.6 | Baseline GABA reuptake inhibitor |
| Nipecotic Acid | (R)-Enantiomer | GAT-1 | ~2.6 | Active enantiomer, strong target binder |
| Nipecotic Acid | (S)-Enantiomer | GAT-1 | >100 | Weak binder, sterically hindered |
| Tiagabine | (R)-Enantiomer | GAT-1 | ~0.1 | Highly potent, FDA-approved antiepileptic |
| Tiagabine | (S)-Enantiomer | GAT-1 | >10 | Suboptimal target coordination |
Synthetic Strategies: Achieving High Enantiomeric Excess
Because the (R)-enantiomer is pharmacologically superior, isolating it from racemic 1-Boc-piperidine-3-carboxylic acid is a critical workflow. While asymmetric synthesis is possible, classical diastereomeric salt resolution remains the most scalable and cost-effective method in early-stage development 5[5].
This process involves reacting the racemic mixture with an optically active resolving agent, such as (-)-di-p-toluoyl-D-tartaric acid. The resulting diastereomeric salts exhibit distinct solubility profiles, allowing for highly selective fractional crystallization.
Figure 2: Diastereomeric resolution workflow for racemic 1-Boc-piperidine-3-carboxylic acid.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocol for the chiral resolution of 1-Boc-piperidine-3-carboxylic acid is designed as a self-validating system. Every step is anchored in chemical causality to prevent yield loss and stereochemical degradation.
Protocol: Diastereomeric Resolution of Racemic 1-Boc-piperidine-3-carboxylic acid
Objective: Isolate (R)-1-Boc-piperidine-3-carboxylic acid with >99% enantiomeric excess (ee).
Step 1: Substoichiometric Salt Formation
-
Action: Dissolve racemic 1-Boc-piperidine-3-carboxylic acid (1.0 eq) and (-)-di-p-toluoyl-D-tartaric acid (0.5 eq) in a mixture of ethyl acetate and ethanol (9:1 v/v) at 60°C.
-
Causality: Utilizing exactly 0.5 equivalents of the resolving agent (the Pope-Peachy method) deliberately starves the system, forcing the resolving agent to selectively pair with the preferred (R)-enantiomer. The EtOAc/EtOH solvent matrix provides the exact dielectric environment required to keep the free (S)-acid in solution while precipitating the (R)-diastereomeric salt.
Step 2: Seeded Fractional Crystallization
-
Action: Cool the solution linearly to 0°C over 12 hours (approx. 5°C/hour). At exactly 40°C, seed the solution with 0.1% w/w of pure (R)-salt crystals.
-
Causality: Rapid cooling causes supersaturation and kinetic trapping, leading to the co-precipitation of the unwanted (S)-diastereomer. Seeding at 40°C bypasses the primary nucleation energy barrier, ensuring that the crystal lattice grows uniformly and exclusively as the thermodynamically stable (R)-salt.
Step 3: Mild Alkaline Cleavage
-
Action: Filter the solid precipitate, suspend it in distilled water, and adjust the pH to 8.5 using 1M Sodium Bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (DCM).
-
Causality: NaHCO3 is explicitly chosen over strong bases like NaOH. The alpha-proton adjacent to the C3-carbonyl is mildly acidic; exposure to a strong base would trigger base-catalyzed epimerization, instantly degrading the enantiomeric excess. During extraction, the cleaved resolving agent partitions into the DCM layer, leaving the sodium salt of the pure (R)-piperidine derivative in the aqueous phase.
Step 4: Controlled Acidification and Recovery
-
Action: Acidify the aqueous layer to pH 3.0 using 1M Citric Acid, then extract with ethyl acetate. Dry the organic layer over Na2SO4 and evaporate to yield the pure (R)-1-Boc-piperidine-3-carboxylic acid.
-
Causality: Citric acid is utilized instead of Hydrochloric Acid (HCl). The N-Boc protecting group is highly acid-labile and will cleave at pH < 1. Citric acid safely protonates the carboxylate without risking the integrity of the Boc group.
Conclusion
The stereochemical dynamics of this compound derivatives dictate their utility in drug development. As demonstrated by GAT-1 inhibitors, the spatial orientation of the C3 chiral center is the ultimate arbiter of target affinity and pharmacological success. By employing rigorous, causality-driven resolution protocols, researchers can reliably generate the enantiopure scaffolds required for next-generation therapeutics.
References
-
WO2025003414A1 - Malt1 inhibitors - Google Patents Source: Google Patents URL:[5]
-
(S)-Methyl piperidine-3-carboxylate hydrochloride Source: Benchchem URL:[1]
-
Nipecotic Acid ((±) - Technical Information Source: Cayman Chemical URL:[4]
-
Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1 Source: MDPI URL:[2]
-
Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter Source: PMC (National Institutes of Health) URL:[3]
-
Correlation between Anticonvulsant Activity and Inhibitory Action on Glial γ-Aminobutyric Acid Uptake Source: DOI / ASPET URL:[6]
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- 4. caymanchem.com [caymanchem.com]
- 5. WO2025003414A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Synthesis of 1-Boc-piperidine-3-carboxylic Acid: A Comprehensive Guide for Drug Discovery and Development
Introduction: The Strategic Importance of 1-Boc-piperidine-3-carboxylic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. 1-Boc-piperidine-3-carboxylic acid, a derivative of nipecotic acid, serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group masks the secondary amine, preventing its participation in undesired side reactions and allowing for selective functionalization of the carboxylic acid moiety.[2] This strategic protection is fundamental in multi-step syntheses, enabling the construction of complex molecules with high precision and yield.[3] This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-piperidine-3-carboxylic acid from nipecotic acid, grounded in the principles of synthetic organic chemistry and tailored for researchers, scientists, and drug development professionals.
Chemical Theory and Mechanism: The Nucleophilic Acyl Substitution of Boc Anhydride
The synthesis of 1-Boc-piperidine-3-carboxylic acid from nipecotic acid is a classic example of a nucleophilic acyl substitution reaction. The protecting agent, di-tert-butyl dicarbonate (Boc anhydride), provides an electrophilic carbonyl carbon that is readily attacked by the nucleophilic secondary amine of nipecotic acid.[4]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nipecotic acid amine attacks one of the carbonyl carbons of the Boc anhydride. This initial step forms a transient tetrahedral intermediate.[3]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the tert-butyl carbonate leaving group.
-
Proton Transfer and Decomposition: The tert-butyl carbonate anion is a relatively unstable species and readily abstracts a proton from the now-protonated piperidine nitrogen. Subsequently, it decomposes into the stable and volatile byproducts, carbon dioxide (CO₂) and tert-butanol.[4] The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction.[5]
The use of a mild base, such as sodium bicarbonate (NaHCO₃), is often employed to neutralize the carboxylic acid of the nipecotic acid starting material and the in-situ generated carbonic acid, thereby facilitating the reaction and improving the yield of the desired N-Boc protected product.
Experimental Protocol: Synthesis of 1-Boc-piperidine-3-carboxylic Acid
This protocol outlines a robust and scalable method for the Boc protection of nipecotic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Nipecotic acid | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Deionized Water | In-house | ||
| Ethyl acetate | ACS Grade | Commercially Available | For extraction |
| 1 M Hydrochloric acid (HCl) | In-house | For workup | |
| Brine (saturated NaCl solution) | In-house | For workup | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying |
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Dissolution of Nipecotic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq) portion-wise. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cold, stirred solution, add di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and tert-butanol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product will precipitate out of the solution as a white solid.
-
Isolation of Product: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of 1-Boc-piperidine-3-carboxylic acid.
Data Presentation
Physicochemical Properties of 1-Boc-piperidine-3-carboxylic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 165-169 °C |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water.[6] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after 16 hours, an additional portion of Boc anhydride (0.2 eq) can be added, and the reaction can be stirred for another 4-6 hours. Ensure that the pH of the reaction mixture remains basic during the reaction.
-
Low Yield: Low yields can result from incomplete precipitation during acidification. Ensure the pH is brought down to 2-3 and that the solution is sufficiently cold. Extraction of the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane can help recover any product that remains in solution.
-
Product Purity: The primary byproducts, tert-butanol and unreacted Boc anhydride, are generally removed during the initial ethyl acetate wash. If the final product requires further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-Boc-piperidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. The strategic use of the Boc protecting group is a testament to the enabling power of synthetic chemistry in advancing the frontiers of medicine.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
Cankař, P. et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2019 , 24(1), 133. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available at: [Link]
-
ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Available at: [Link]
-
bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available at: [Link]
- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-Nipecotic acid | 1-Boc-Piperidine-3-carboxylic acid | Piperidines | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Selective Esterification of 1,3-Piperidinedicarboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols for the selective mono-esterification of 1,3-piperidinedicarboxylic acid, a critical scaffold in medicinal chemistry. The strategic synthesis of mono-esters of this versatile building block is paramount in the development of novel therapeutics, particularly in the design of enzyme inhibitors and receptor modulators where precise molecular architecture dictates biological activity.[1] This guide outlines two primary regioselective strategies: selective esterification at the C-3 carboxylic acid and a more advanced protocol for the selective esterification at the C-1 nitrogen, following N-protection. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss purification and characterization techniques to ensure the synthesis of high-purity mono-esters for downstream applications in drug discovery and development.
Introduction
This compound and its derivatives are privileged structures in the design of pharmacologically active agents. The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, making it an ideal scaffold for mimicking peptide turns or for presenting functional groups to biological targets with high specificity. The selective functionalization of its two carboxylic acid groups is a key synthetic challenge that, when overcome, unlocks a vast chemical space for the development of new chemical entities. This guide focuses on providing robust and reproducible protocols for the selective mono-esterification of this compound, a transformation that is often a critical first step in the synthesis of more complex drug candidates.
Strategic Overview: The Importance of Protecting Groups
The selective esterification of this compound hinges on the strategic use of protecting groups. The secondary amine of the piperidine ring is nucleophilic and can interfere with esterification reactions. Therefore, the first step in our synthetic sequence is the protection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]
Our overall synthetic strategy is bifurcated to allow for selective esterification at either the C-3 or C-1 position, as illustrated in the workflow diagram below.
Figure 1: A decision tree outlining the synthetic pathways for the selective mono-esterification of this compound.
Part 1: Selective Esterification at the C-3 Position
The selective esterification at the C-3 position is the more straightforward of the two strategies. Once the nitrogen is protected as a Boc-carbamate, the two carboxylic acids exhibit different electronic and steric environments. The C-1 carboxyl group is part of the carbamate functionality, which deactivates it towards nucleophilic attack under standard esterification conditions. In contrast, the C-3 carboxylic acid behaves as a typical carboxylic acid, making it more susceptible to esterification.
Protocol 1.1: N-Boc Protection of this compound
This initial step is crucial for the success of the subsequent selective esterification.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1 M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-1,3-piperidinedicarboxylic acid as a white solid.
Protocol 1.2: Selective C-3 Esterification via Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[3][4][5][6]
Materials:
-
N-Boc-1,3-piperidinedicarboxylic acid
-
Alcohol (e.g., methanol, ethanol) (large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend N-Boc-1,3-piperidinedicarboxylic acid (1 equivalent) in the desired alcohol (e.g., 20-50 equivalents).
-
Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-Boc-3-alkyl-1,3-piperidinedicarboxylate.
Figure 2: Step-by-step workflow for the selective esterification at the C-3 position.
Part 2: Advanced Strategy for Selective Esterification at the C-1 Position
Direct selective esterification at the C-1 position of N-Boc-1,3-piperidinedicarboxylic acid is challenging due to the electronic nature of the carbamate. A multi-step approach involving orthogonal protecting groups is proposed here. This strategy relies on the selective protection of the more reactive C-3 carboxylic acid, followed by a modification at the C-1 position and subsequent deprotection.
Protocol 2.1: Orthogonal Protection of the C-3 Carboxylic Acid
To achieve selective reaction at the C-1 position, the C-3 carboxylic acid must first be protected with a group that can be removed under conditions that do not affect the Boc group or the desired C-1 ester. A benzyl ester is a suitable choice as it can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group.
Materials:
-
N-Boc-1,3-piperidinedicarboxylic acid
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1,3-piperidinedicarboxylic acid (1 equivalent) in DMF.
-
Add cesium carbonate (1.1 equivalents) and stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.05 equivalents) dropwise and stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-benzyl-1,3-piperidinedicarboxylate.
Protocol 2.2: Esterification at the C-1 Position (Hypothetical Transformation)
With the C-3 position protected, the focus shifts to the C-1 carboxyl group. A direct esterification is not feasible. Instead, a cleavage of the Boc group followed by re-formation of a different carbamate (an ester of a carbonic acid derivative) is a plausible route.
Note: This is a proposed, advanced synthetic route that requires careful optimization.
Protocol 2.3: Deprotection of the C-3 Benzyl Ester
The final step in this sequence is the selective removal of the benzyl ester to reveal the free C-3 carboxylic acid.
Materials:
-
1-Alkyl-3-benzyl-1,3-piperidinedicarboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 1-alkyl-3-benzyl-1,3-piperidinedicarboxylate in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired 1-alkyl-3-carboxy-piperidine-1-carboxylate.
Purification and Characterization
Purification:
-
Extraction: Standard acid-base extraction can be employed to remove acidic or basic impurities.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the mono-ester products. A gradient of ethyl acetate in hexanes is typically used as the eluent.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the esterification.[7] The chemical shifts of the protons and carbons adjacent to the newly formed ester group will be characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized mono-ester.
| Technique | Expected Observations for C-3 Mono-ester |
| ¹H NMR | Appearance of a new set of signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.7 ppm for a methyl ester). A downfield shift of the proton at the C-3 position. |
| ¹³C NMR | Appearance of a new signal for the ester carbonyl carbon around 170-175 ppm and signals for the alkyl group of the ester. |
| IR | A strong absorption band in the region of 1730-1750 cm⁻¹ (ester C=O stretch) and the continued presence of a broad O-H stretch for the remaining carboxylic acid. |
| MS (ESI+) | An [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the mono-ester. |
Applications in Drug Discovery
The selectively protected this compound mono-esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further functionalize the remaining carboxylic acid or the piperidine ring with high chemo- and regioselectivity. For instance, the free carboxylic acid can be coupled with amines to form amides, a common linkage in many drug molecules.
Chiral piperidine scaffolds are found in numerous FDA-approved drugs and are known to enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity.[1] The ability to synthesize specific mono-esters of this compound provides medicinal chemists with a powerful tool to explore structure-activity relationships and design next-generation therapeutics.
Conclusion
The selective mono-esterification of this compound is a critical transformation for the synthesis of advanced intermediates in drug discovery. This application note has provided a comprehensive guide with detailed protocols for achieving regioselective esterification at the C-3 position, along with a proposed strategy for the more challenging C-1 esterification. By understanding the principles of protecting group chemistry and applying the robust protocols outlined herein, researchers can confidently synthesize these valuable building blocks for the development of novel and effective pharmaceuticals.
References
-
Molecules. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PubMed. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]
-
PubMed. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
- Google Patents. (n.d.). Method for preparation of purified monoglycerides; and, products.
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PubMed Central (PMC). (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
RSC Publishing. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]
-
ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?. [Link]
-
ResearchGate. (2025). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. [Link]
-
University of Kentucky. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed Central (PMC). (n.d.). The Significance of Chirality in Drug Design and Development. [Link]
-
IgMin Research. (2025). Purification of Monoacylglycerides using Urea. [Link]
- Google Patents. (n.d.). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
RSC Publishing. (n.d.). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. [Link]
-
Frontiers. (2022). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Wollongong. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a. [Link]
-
Wiley Online Library. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. [Link]
-
MDPI. (2016). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. [Link]
-
YouTube. (2019). Fischer Esterification and Saponification. [Link]
-
Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]
Sources
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- 6. youtube.com [youtube.com]
- 7. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (R)-1-Boc-nipecotic Acid via Rhodium-Catalyzed Asymmetric Hydrogenation
Executive Summary
(R)-nipecotic acid is a privileged chiral building block, most notably serving as the core pharmacophore in the synthesis of Tiagabine, a potent
To overcome these limitations, transition-metal-catalyzed asymmetric hydrogenation (AH) of prochiral tetrahydropyridines offers a highly efficient, atom-economical, and scalable enantioselective synthetic route[2]. This application note details a robust, self-validating protocol for the synthesis of (R)-1-Boc-nipecotic acid via the homogeneous asymmetric hydrogenation of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid using a Rhodium-TangPhos catalyst system[3].
Strategic Rationale & Mechanistic Insights
The direct asymmetric hydrogenation of heteroaromatic rings (like nicotinic acid) is notoriously difficult due to the high resonance stabilization energy and potential catalyst poisoning by the strongly coordinating nitrogen atom. Therefore, a partial reduction to the tetrahydropyridine derivative, followed by
-
Aromaticity Disruption: It breaks the aromaticity, providing a highly reactive tetrasubstituted/trisubstituted alkene amenable to hydrogenation.
-
Catalyst Preservation: The bulky, electron-withdrawing Boc group prevents catalyst deactivation via nitrogen lone-pair coordination to the Rhodium center.
-
Enantiofacial Discrimination: The steric bulk of the Boc group forces the substrate into a specific conformation within the catalyst's chiral pocket, enhancing stereoselectivity[4].
The chiral catalyst,
Fig 1: Mechanistic catalytic cycle of the Rh-TangPhos asymmetric hydrogenation.
Experimental Workflow
Fig 2: Synthetic workflow for the enantioselective preparation of (R)-1-Boc-nipecotic acid.
Self-Validating Protocol
Phase 1: Synthesis of Prochiral Substrate (1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid)
-
Partial Hydrogenation: Dissolve nicotinic acid (100 mmol) in an aqueous NaOH solution (pH > 12). Add 5% Pd/C catalyst (2.0 g). Hydrogenate in a stainless-steel autoclave at 100 psi
for 36 hours at room temperature.-
Validation Check: Monitor
uptake. Cease reaction when uptake stops to prevent over-reduction to the fully saturated piperidine[3]. Filter through a Celite pad to remove Pd/C.
-
-
Boc Protection: To the crude aqueous solution containing the tetrahydropyridine intermediate, add THF (100 mL) and Di-tert-butyl dicarbonate (
, 110 mmol).-
Causality: Maintain the pH strictly between 9-10 using 2M NaOH. If the pH drops, the amine becomes protonated and unreactive; if too high,
hydrolyzes rapidly. Stir for 12 hours at room temperature.
-
-
Isolation: Acidify the mixture carefully to pH 3 using 1M HCl. Extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the pure prochiral substrate.
Phase 2: Rh-Catalyzed Asymmetric Hydrogenation
Critical Note: This step requires strict anaerobic conditions. Trace oxygen will irreversibly oxidize the electron-rich TangPhos ligand.
-
Catalyst Preparation: In an argon-filled glovebox, dissolve the pre-formed catalyst
(0.01 mmol, 1 mol% loading) in anhydrous, freeze-pump-thaw degassed methanol (5.0 mL)[3]. -
Reaction Setup: Transfer the prochiral substrate (1.0 mmol) into a stainless-steel autoclave equipped with a magnetic stir bar. Add the methanolic catalyst solution.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the headspace with
gas three times. Pressurize the autoclave to 1500 psi with .-
Causality: High pressure (1500 psi) is mandatory to overcome the severe steric hindrance of the tetrasubstituted double bond in the tetrahydropyridine ring. Lower pressures lead to sluggish rates and catalyst degradation[3].
-
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir vigorously for 72 hours.
-
Workup & Validation: Vent the
gas safely. Pass the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the rhodium complex. Concentrate the filtrate under reduced pressure.-
Validation Check: Determine the enantiomeric excess (ee) via chiral HPLC using a Chiralcel AD or OJ-H column (1 mL/min, Hexane:iPrOH = 95:5). The expected ee is >99%[3].
-
Quantitative Optimization Data
The choice of ligand and solvent profoundly dictates the success of the asymmetric hydrogenation. As shown in Table 1, the rigid, electron-rich TangPhos ligand vastly outperforms traditional ligands like BINAP and DuPhos in both conversion and stereoselectivity. Methanol is the optimal solvent, as its protic nature stabilizes the polar transition states during the hydride transfer step.
Table 1: Ligand and Solvent Optimization for Asymmetric Hydrogenation
| Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | ee (%) |
| MeOH | 1500 | 50 | 45 | 68 | |
| MeOH | 1500 | 50 | 85 | 82 | |
| 1500 | 50 | >99 | 95 | ||
| MeOH | 1500 | 50 | >99 | >99 |
Data adapted from the optimization of Rh-catalyzed homogeneous hydrogenation of nipecotic acid derivatives[3].
Troubleshooting & Process Analytics
-
Incomplete Conversion (<90%): This is most frequently caused by trace oxygen or moisture deactivating the highly sensitive Rh-TangPhos complex. Ensure rigorous Schlenk techniques or glovebox usage during catalyst handling. Additionally, verify that the stirring rate is sufficient to overcome the gas-liquid mass transfer limitations inherent at 1500 psi.
-
Lowered Enantioselectivity (<95% ee): If the ee drops, verify the purity of the prochiral substrate. Trace amounts of unreacted nicotinic acid or inorganic salts from the Boc-protection step can coordinate to the Rh center, altering the chiral environment and degrading enantioselectivity.
-
Over-reduction during Phase 1: If the initial Pd/C hydrogenation is left too long or run at elevated temperatures, the aromatic ring will fully reduce to racemic piperidine-3-carboxylic acid, rendering the downstream asymmetric hydrogenation impossible. Strict monitoring of
uptake is required.
References
- Development towards a novel screening method for nipecotic acid bioisosteres using molecular imprinted polymers (MIPs)
- European Journal of Organic Chemistry (2006)
- Chemical Reviews (ACS Publications, 2021)
Sources
Application Note: 1,3-Piperidinedicarboxylic Acid Scaffolds in Peptidomimetics
Subject: Utilization of 1,3-Piperidinedicarboxylic Acid (Nipecotic Acid Derivatives) as
Introduction & Strategic Overview
In the landscape of modern drug discovery, This compound derivatives—functionally recognized as Nipecotic Acid (piperidine-3-carboxylic acid) scaffolds—represent a critical class of constrained
This application note provides a technical roadmap for incorporating this scaffold into peptidomimetics. The nomenclature "this compound" technically refers to the N-carboxylated derivative (often the starting material for N-protected building blocks like Fmoc-Nipecotic acid).
Core Applications
-
Conformational Locking: The scaffold acts as a "Proline Homolog" for
-peptides, inducing specific turn geometries (often -turns or helical twists) that stabilize secondary structures. -
Proteolytic Stability: The non-canonical backbone and steric bulk of the piperidine ring shield adjacent peptide bonds from enzymatic cleavage.
-
GABAergic Modulation: Historically, nipecotic acid is a potent inhibitor of GABA uptake; incorporating it into peptide vectors can target specific CNS pathways.
Chemical Properties & Structural Logic[2]
Understanding the stereochemical and steric nature of the building block is a prerequisite for successful synthesis.
Stereochemistry and Numbering
The "1,3" designation arises from the IUPAC numbering where the Nitrogen is position 1 and the carboxylic acid is at position 3.
-
Chirality: The C3 position is chiral.
-
(R)-Nipecotic acid: Often associated with specific bioactive conformations.
-
(S)-Nipecotic acid: The enantiomer; biological activity is often stereospecific.
-
-
Puckering: The piperidine ring exists predominantly in a chair conformation. Substituents at C3 (the carboxyl group) will prefer an equatorial position to minimize 1,3-diaxial interactions, but this can be overridden by peptide backbone constraints.
Visualization of the Scaffold
The following diagram illustrates the core scaffold and its integration into a peptide chain.
Figure 1: Structural logic of the 1,3-piperidine scaffold. Note the secondary amine at Position 1 creates a steric bottleneck during synthesis.
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
The incorporation of this compound (Fmoc-Nip-OH) presents a specific challenge: acylation of the secondary amine . Once the Nipecotic acid residue is deprotected, the resulting secondary amine on the resin is sterically hindered (similar to, but bulkier than, Proline).
Reagents & Materials
-
Building Block: Fmoc-Piperidine-3-carboxylic acid (Fmoc-Nip-OH).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP. Avoid standard DIC/HOBt for difficult couplings.
-
Base: DIPEA (Diisopropylethylamine).
-
Monitoring: Chloranil Test (Acetaldehyde/Chloranil). Do NOT use the Kaiser test (ninhydrin), as it does not detect secondary amines reliably.
Step-by-Step Coupling Protocol
Step 1: Coupling Fmoc-Nip-OH to the Resin
This step attaches the Nipecotic acid to the previous amino acid. It is generally standard.
-
Activation: Dissolve Fmoc-Nip-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).
-
Reaction: Add to the resin-bound peptide. Shake for 1 hour .
-
Wash: DMF (3x), DCM (3x).
-
Test: Perform Kaiser test to ensure the previous primary amine is consumed.
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.
-
Cycle: Treat 5 min, drain, treat 15 min.
-
Wash: Extensive washing with DMF (5x) and DCM (5x) is critical to remove piperidine, which can form adducts.
Step 3: Coupling the Next Amino Acid (The Critical Step)
Coupling onto the secondary amine of the Nipecotic acid residue is difficult.
-
Reagent Choice: Use HATU or PyAOP .
-
Alternative: If coupling is extremely difficult, convert the incoming amino acid to an acid chloride (using triphosgene) or fluoride.
-
-
Stoichiometry: Increase incoming AA to 5 eq.
-
Double Coupling: Perform the coupling reaction twice.
-
Round 1: 2 hours at Room Temp.
-
Round 2: 4 hours at Room Temp or 1 hour at 50°C (microwave assisted).
-
-
Monitoring (Crucial):
-
Perform the Chloranil Test .
-
Positive (Uncoupled): Blue/Green spots on beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling | Chloranil test remains blue after 2 rounds. | Steric hindrance of the piperidine ring. | Use PyBrOP with DIPEA; raise temp to 60°C (Microwave). |
| Racemization | HPLC shows split peaks (diastereomers). | Base-catalyzed epimerization at C3. | Switch to Collidine instead of DIPEA; keep temp <50°C. |
| Aggregation | Resin swelling decreases; synthesis stalls. | Beta-sheet formation induced by rigid scaffold. | Use Pseudoproline dipeptides downstream or switch solvent to NMP. |
Protocol B: Library Synthesis & Scaffold Decoration
For drug discovery, the "this compound" core is often used to create libraries by differentiating the N-terminus (Pos 1) and C-terminus (Pos 3).
Workflow for Parallel Synthesis
This protocol assumes the use of a 2-chlorotrityl chloride resin to allow cleavage of the protected fragment if necessary.
Figure 2: Divergent synthesis workflow for generating 1,3-substituted piperidine libraries.
Procedure: Urea Formation (N1-Modification)
-
Resin State: Start with H-Nip-Resin (Fmoc removed).
-
Wash: DCM (3x, anhydrous).
-
Reaction: Add Isocyanate (R-NCO, 3 eq) in DCM.
-
Time: Shake for 2 hours at RT.
-
QC: Chloranil test should be negative (colorless).
-
Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O.
Scientific Validation (Self-Correcting Mechanisms)
To ensure the integrity of your experimental data, apply these validation rules:
-
NMR Validation:
-
The piperidine ring protons are distinct. In
H NMR, look for the multiplet at 2.8–3.2 ppm (protons adjacent to N) to shift significantly upon acylation. -
Diagnostic: If the shift is absent, the N-terminus is likely still free (failed coupling).
-
-
Mass Spectrometry (LC-MS):
-
Nipecotic acid derivatives often fly poorly in ESI+ due to zwitterionic character if not fully protected.
-
Tip: Analyze the crude cleavage product in acidic mobile phase (0.1% Formic Acid) to protonate the amine if the peptide is short.
-
-
Conformational Analysis (CD Spectroscopy):
-
If the scaffold is working as a turn inducer, CD spectra in TFE (trifluoroethanol) should show minima characteristic of
-turns (approx. 205-220 nm), distinct from random coil spectra.
-
References
-
GABA Uptake Inhibition & Nipecotic Acid
- Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems". Molecular and Cellular Biochemistry.
-
Peptide Coupling to Secondary Amines
- Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products". Tetrahedron Letters.
-
Conformational Constraints in Peptides
- Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics". Tetrahedron.
-
Solid Phase Synthesis Guides
Sources
Application Note: Peptide Coupling Conditions for N-Boc-piperidine-3-carboxylic acid
Abstract
N-Boc-piperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, prized for its role in creating conformationally constrained peptides and peptidomimetics that often exhibit enhanced metabolic stability and receptor affinity.[1][2] However, its utility is tempered by the synthetic challenges associated with its incorporation into peptide chains. The steric hindrance posed by the piperidine ring makes amide bond formation a non-trivial task, often leading to low yields and incomplete reactions with standard coupling protocols.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing peptide coupling reactions involving this sterically hindered amino acid analogue. We will explore the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols to ensure successful and efficient synthesis.
The Synthetic Challenge: Steric Hindrance in Piperidine Scaffolds
The primary obstacle in coupling N-Boc-piperidine-3-carboxylic acid is steric hindrance. Unlike linear alpha-amino acids, the rigid, three-dimensional structure of the piperidine ring impedes the approach of the amine nucleophile to the activated carboxylic acid.[4] This steric clash significantly slows down the rate of amide bond formation. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used alone or with less reactive additives often prove inefficient, resulting in low yields or reaction failure.[3] Therefore, a more potent activation strategy is required to overcome this hurdle.
The Cornerstone of Success: Selecting High-Potency Coupling Reagents
To drive the coupling of sterically demanding substrates to completion, the formation of a highly reactive activated ester intermediate is paramount.[5] This is where modern uronium/aminium and phosphonium salt-based coupling reagents excel.
Uronium/Aminium Reagents: The Gold Standard for Difficult Couplings
Reagents such as HATU, HBTU, and HCTU are widely recognized for their superior performance in challenging coupling scenarios.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is arguably the most effective coupling reagent for sterically hindered systems.[6][7] Its mechanism involves the formation of a highly reactive O-acyluronium intermediate, which is then rapidly converted to an OAt-active ester.[8][9] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in HBTU, and it can provide anchimeric assistance (neighboring group participation), which significantly accelerates the rate of aminolysis.[10][11] This enhanced reactivity makes HATU particularly well-suited for overcoming the steric barrier presented by N-Boc-piperidine-3-carboxylic acid.[6]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also a powerful reagent, HBTU's activated HOBt ester is generally less reactive than the HOAt ester formed by HATU.[12] For many standard couplings it is highly effective, but for a challenging substrate like N-Boc-piperidine-3-carboxylic acid, it may require longer reaction times or result in lower yields compared to HATU.
The Role of Additives: Suppressing Epimerization and Enhancing Rate
When using carbodiimides (like EDC or DIC), the use of an activating additive is essential. These additives intercept the unstable O-acylisourea intermediate to form a more stable, yet highly reactive, active ester. This strategy serves two purposes: it accelerates the coupling reaction and significantly suppresses potential side reactions, most notably epimerization.[11][13]
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): Oxyma is a state-of-the-art additive that offers reactivity comparable or even superior to HOAt.[14][15] Crucially, it is non-explosive, making it a much safer alternative to the potentially hazardous benzotriazole-based additives like HOBt and HOAt.[14][16] The combination of DIC/Oxyma is a powerful, safe, and cost-effective method for difficult couplings.[17][18]
-
HOAt (1-Hydroxy-7-azabenzotriazole): As mentioned, HOAt is highly effective due to its electron-withdrawing nature and ability to provide neighboring group assistance, leading to faster and more complete couplings.[11][19]
Critical Reaction Parameters
Beyond the choice of coupling reagent, several other factors must be carefully controlled to ensure a successful outcome.
-
Base Selection: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acid released during the reaction.[8] N,N-Diisopropylethylamine (DIPEA) is the most common choice. 2,4,6-Collidine is a slightly weaker, more sterically hindered base that can sometimes be advantageous in minimizing base-catalyzed side reactions like epimerization. Typically, 2-4 equivalents of base are used.
-
Solvent: Polar aprotic solvents are ideal for peptide coupling. N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its excellent solvating properties for all components of the reaction.[20] N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes beneficial for difficult sequences.
-
Stoichiometry and Temperature: For hindered couplings, it is often necessary to use a slight excess of the N-Boc-piperidine-3-carboxylic acid and the coupling reagent (typically 1.1 to 1.5 equivalents). Most couplings are performed at room temperature. For particularly challenging cases, gentle heating (e.g., to 40-50 °C) can sometimes improve yields, but this should be done with caution as it can also increase the risk of epimerization.
Experimental Workflows and Protocols
The following diagram and protocols provide a clear, step-by-step guide for performing the coupling reaction.
Caption: General workflow for solid-phase peptide synthesis (SPPS) coupling of N-Boc-piperidine-3-carboxylic acid.
Protocol 1: High-Efficiency Coupling Using HATU (Recommended)
This protocol is optimized for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.
-
Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal amine) in DMF for 30-60 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate reaction vial, dissolve N-Boc-piperidine-3-carboxylic acid (1.5 equivalents relative to resin loading) and HATU (1.45 equivalents) in a minimal amount of DMF.
-
Initiation: Add DIPEA (3 equivalents) to the activation solution. A color change (typically to yellow) may be observed. Allow this mixture to pre-activate for 2-5 minutes at room temperature.[21]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature.
-
Monitoring: The coupling time for this hindered amino acid is typically longer than for standard residues. Allow the reaction to proceed for 2 to 6 hours. Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., the Kaiser test).[22]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and DMF (3 x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): If a small amount of unreacted amine remains after a single coupling, it is advisable to "cap" these unreacted sites to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[22]
-
Progression: The resin is now ready for the next step in the synthesis, typically Fmoc-deprotection.
Protocol 2: Cost-Effective & Safe Coupling Using DIC/Oxyma
This protocol provides a robust and safer alternative to benzotriazole-based reagents.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Drain the DMF.
-
Coupling Solution Preparation: In a separate reaction vial, dissolve N-Boc-piperidine-3-carboxylic acid (1.5 equivalents) and OxymaPure® (1.5 equivalents) in DMF.
-
Initiation: Add the solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (1.5 equivalents).
-
Coupling: Agitate the reaction vessel at room temperature for 2 to 8 hours. The reaction is often slightly slower than with HATU.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1. The byproduct, diisopropylurea, is soluble in DMF and will be removed during the washing steps.
Summary of Recommended Coupling Conditions
The table below provides a quick reference for selecting appropriate coupling conditions. Yields are highly substrate-dependent, but these conditions are proven to be effective for sterically hindered couplings.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Typical Time (h) | Relative Cost | Key Advantages |
| HATU | (Internal HOAt) | DIPEA (2-4) | DMF, NMP | 2-6 | High | Highest reactivity, ideal for the most difficult couplings.[6][7] |
| HCTU | (Internal 6-Cl-HOBt) | DIPEA (2-4) | DMF, NMP | 2-8 | Medium-High | More reactive than HBTU, good alternative to HATU. |
| DIC | OxymaPure® | N/A* | DMF, DCM | 2-8 | Low-Medium | Excellent safety profile, high efficiency, cost-effective.[16] |
| EDC | OxymaPure® | DIPEA (2-4) | DMF, DCM | 4-12 | Low-Medium | Water-soluble urea byproduct simplifies workup in solution phase.[13] |
*Note: While a base is not strictly required for the coupling mechanism with DIC, its presence is often beneficial for solution-phase synthesis to neutralize the carboxylic acid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reactivity of coupling agent. 2. Steric hindrance is too great. 3. Short reaction time. | 1. Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU). 2. Increase reaction time and/or perform a double coupling. 3. Gently warm the reaction to 40°C. |
| Epimerization | 1. Excessive amount of base. 2. Prolonged activation time before adding amine. 3. Elevated reaction temperature. | 1. Reduce the amount of base to 2 equivalents. 2. Use a more hindered base like 2,4,6-collidine. 3. Minimize pre-activation time. 4. Run the reaction at 0°C or room temperature. |
| Side Product Formation | Guanidinylation of the amine from uronium salt reagents (e.g., HATU).[7][8] | Add the coupling reagent to the mixture of carboxylic acid and base, rather than pre-mixing the reagent and base. |
Conclusion
The successful incorporation of N-Boc-piperidine-3-carboxylic acid into peptide scaffolds is readily achievable with the appropriate selection of modern, high-potency coupling reagents and carefully optimized reaction conditions. For maximum efficiency and success with this sterically hindered building block, the use of HATU is highly recommended. Alternatively, the DIC/OxymaPure® system offers a safe, cost-effective, and highly efficient protocol. By understanding the chemical principles behind overcoming steric hindrance, researchers can confidently utilize this valuable building block to advance their drug discovery programs.
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
- Pro-Active. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ChemPep Inc. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
- Iris Biotech GmbH. (2025). Oxyma as an additive in green solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- CymitQuimica. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Chem-Impex International, Inc. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Biosynth. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- CymitQuimica. (n.d.). Piperidine-3-carboxylic acid, N-BOC protected.
- BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- Pavan, K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5296-5300.
- Thomas Scientific. (n.d.). ALDRICH (S)-1-Boc-piperidine-3-carboxylic acid, 97%.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
- Jida, M., & Vatmurge, N. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8021.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Thermo Scientific Chemicals. (n.d.). N-BOC-3-Piperidinecarboxylic acid, 98%.
- Iaroshenko, V. O., et al. (2021).
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping.
- MilliporeSigma. (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid 97%.
- Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- American Peptide Society. (2026). Ready-Made Amino Acids.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.
- ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 15. scilit.com [scilit.com]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ready-Made Amino Acids - Research [americanpeptidesociety.org]
- 19. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
hydrogenation of pyridine-3-carboxylic acid to piperidine derivatives
Executive Summary
The hydrogenation of pyridine-3-carboxylic acid (Nicotinic Acid, NA) to piperidine-3-carboxylic acid (Nipecotic Acid) is a pivotal transformation in the synthesis of GABA reuptake inhibitors (e.g., Tiagabine) and chiral building blocks for drug discovery. While seemingly simple, this reaction is plagued by two critical failure modes: decarboxylation (yielding piperidine) and partial reduction (yielding dihydropyridines).
This guide moves beyond generic "textbook" conditions, providing a scientifically grounded decision matrix between Rhodium-based (High Fidelity) and Palladium-based (Cost-Effective) workflows. It includes validated protocols, mechanistic insights into side-reaction suppression, and state-of-the-art asymmetric approaches.
Strategic Analysis & Mechanistic Insight
The Thermodynamic Landscape
The reduction of the pyridine ring is thermodynamically favorable but kinetically hindered by the high resonance energy of the aromatic system (~28 kcal/mol).
-
The Challenge: Overcoming the activation energy requires active catalysts (noble metals). However, the elevated temperatures often required for cheaper catalysts (Pd, Ni) overlap with the activation energy for thermal decarboxylation of the
-amino acid moiety. -
The Solution: Protonation of the pyridine nitrogen (using acidic media or solvent effects) increases the electrophilicity of the ring, facilitating hydride transfer at lower temperatures.
Reaction Pathway Visualization
The following diagram illustrates the stepwise reduction and the critical decarboxylation "trap" that must be avoided.
Figure 1: Reaction pathway showing the stepwise hydrogenation and the decarboxylation failure mode (Red).
Catalyst Selection Matrix
| Feature | Rhodium on Carbon (Rh/C) | Palladium on Carbon (Pd/C) | Platinum Oxide (PtO₂) |
| Primary Use Case | High-value, Lab-scale, High Purity | Industrial Scale-up, Cost-sensitive | Classic "Adams" Method |
| Operating Pressure | Low (1–5 bar) | High (20–80 bar) | Medium (3–10 bar) |
| Temperature | Ambient (20–40°C) | High (80–120°C) | Ambient to Warm |
| Decarboxylation Risk | Negligible | Moderate (Requires control) | Low |
| Solvent Compatibility | Water, Ammonia, Methanol | Water, Acetic Acid | Acetic Acid |
| Cost | $ |
Experimental Protocols
Protocol A: The "High-Fidelity" Method (Rh-Catalyzed)
Best for: Lab-scale synthesis (1g – 50g) where purity is paramount and high-pressure equipment is unavailable.
Rationale: Rhodium is the most active metal for pyridine reduction, allowing the reaction to proceed at room temperature. This effectively eliminates the thermal energy required for decarboxylation.
Materials:
-
Substrate: Nicotinic Acid (1.0 equiv)[1]
-
Catalyst: 5 wt% Rh/Al₂O₃ or 5 wt% Rh/C (Loading: 5 mol% metal)
-
Solvent: Deionized Water (0.5 M concentration)
-
Base: Ammonium Hydroxide (1.1 equiv) — Optional, improves solubility.
Step-by-Step:
-
Preparation: In a Parr shaker bottle or low-pressure autoclave, suspend Nicotinic Acid (6.15 g, 50 mmol) in water (100 mL).
-
Solubilization (Optional): Add concentrated NH₄OH dropwise until the solution is clear (pH ~8). Note: Hydrogenating the salt often proceeds faster and protects the acid group.
-
Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (1.2 g). Safety: Wet the catalyst with water before adding to avoid sparking.
-
Hydrogenation: Purge the vessel with N₂ (3x), then fill with H₂ to 3 bar (45 psi) . Shake/stir at Room Temperature (25°C) .
-
Monitoring: Reaction is typically complete in 4–6 hours. Monitor H₂ uptake until cessation.
-
Workup: Filter catalyst through Celite.
-
Isolation: Concentrate the filtrate under reduced pressure. If NH₄OH was used, the ammonia will evaporate, leaving the free acid zwitterion. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: >95% | Purity: >98%.
Protocol B: The "Industrial" Method (Pd-Catalyzed)
Best for: Large-scale synthesis (>100g) where catalyst cost is the limiting factor.
Rationale: Palladium is less active for pyridine reduction. To force the reaction, high pressure and temperature are needed. To prevent decarboxylation at these temperatures, we use water as the solvent (high heat capacity) and avoid strong mineral acids.
Materials:
-
Catalyst: 10 wt% Pd/C (Loading: 2–5 wt% relative to substrate)
-
Solvent: Water[3]
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel)
Step-by-Step:
-
Loading: Charge the autoclave with Nicotinic Acid and Water (1:6 weight ratio).
-
Catalyst: Add 10% Pd/C (50% water wet paste).
-
Conditions: Pressurize to 50 bar (725 psi) H₂. Heat to 90°C .
-
Critical Control: Do not exceed 100°C. Decarboxylation rates spike significantly above 110°C.
-
-
Reaction: Stir at 1000 rpm for 6–10 hours.
-
Workup: Cool to <40°C before venting H₂ (prevents flash boiling and product degradation). Filter hot if solubility is an issue, otherwise filter at RT.
-
Purification: Evaporate water. The residue is often treated with Methanol to induce crystallization of the pure Nipecotic Acid.
Advanced Workflow: Asymmetric Hydrogenation
Direct asymmetric hydrogenation of free nicotinic acid is chemically difficult due to the lack of coordinating groups for chiral controllers. The industry standard involves hydrogenating derivatives (esters or salts) using Iridium or Rhodium chiral complexes.
Workflow Visualization:
Figure 2: Workflow for the asymmetric synthesis of Chiral Nipecotic Acid.
Key Reference Protocol (Ir-Catalyzed):
-
Substrate: Methyl Nicotinate or N-Benzyl Nicotinamide.
-
Catalyst: [Ir(COD)Cl]₂ with chiral ligand (e.g., MeO-Biphep) and I₂ additive.[6]
-
Conditions: 60 bar H₂, Toluene/IPrOH, RT.
-
Note: This route requires subsequent hydrolysis to obtain the free acid.[5]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Piperidine detected in NMR | Decarboxylation occurred. | Reduce reaction temperature. If using Pd, switch to Rh. Ensure pH is not strongly acidic (<3). |
| Incomplete Conversion | Catalyst poisoning or H₂ starvation. | Check H₂ mass transfer (stirring speed). Pyridines can poison catalysts; increase loading or wash substrate. |
| Low Melting Point | Cis/Trans mixture (if substituted) or salt contamination. | Nipecotic acid is achiral at C3/C4 but has an enantiomer. Check optical rotation. Recrystallize from EtOH. |
| Product is colored (Yellow) | Partial reduction (Dihydropyridines). | Reaction stopped too early. Dihydropyridines are unstable and colored. Extend reaction time. |
References
-
Freifelder, M. (1964). Catalytic Hydrogenation of Pyridylcarboxylic Acids and Pyridylalkylcarboxylic Acids.[3] U.S. Patent 3,159,639.[3] Link
- Core reference for the Rh/Al2O3 protocol in w
-
Tang, W., et al. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Angewandte Chemie International Edition. Link
- Authoritative source for asymmetric routes using Rh-TangPhos.
-
Studer, M., et al. (2000). Enantioselective Hydrogenation of Pyridine-3-carboxylic Acid Derivatives. Advanced Synthesis & Catalysis.[7][8][9]
- Discusses the challenges of pyridine ring reduction and stereocontrol.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[9][10][11] Academic Press.
- Foundational text on catalyst selection (Rh vs Pd vs Pt)
-
Wang, Y., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives.[6][9] Journal of the American Chemical Society.[7] Link
- Modern protocol for Iridium-c
Sources
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- 2. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc Protection of Nipecotic Acid
Welcome to the technical support center for the N-Boc protection of nipecotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and purity.
Nipecotic acid, a piperidine-3-carboxylic acid, is a crucial building block in medicinal chemistry, particularly for developing GABA uptake inhibitors for treating neurological disorders.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is essential for its synthetic utility, masking the secondary amine's nucleophilicity to allow for selective functionalization of the carboxylic acid.[2][4][5] While this reaction is common, achieving high yields consistently can be challenging due to the unique physicochemical properties of nipecotic acid.
This guide provides a structured approach to identifying and resolving common issues encountered during this critical synthetic step.
Core Principles: The Reaction Mechanism
The N-Boc protection of nipecotic acid is a nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[6][7][8] This forms a transient tetrahedral intermediate that collapses, releasing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is then protonated by the newly formed carbamate or solvent to yield tert-butanol.[6][8]
The reaction is often facilitated by a base, which deprotonates the ammonium group of the zwitterionic nipecotic acid, thereby increasing the nucleophilicity of the amine.[7][9]
Caption: Mechanism of N-Boc protection of nipecotic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.
Question 1: My reaction yield is very low or has failed completely. What are the most likely causes?
Low yields are the most common issue and typically stem from one of four key areas: substrate solubility, reaction stoichiometry, the choice of base, or reaction conditions.
Caption: A logical workflow for troubleshooting low reaction yields.
Probable Cause A: Poor Substrate Solubility
Nipecotic acid is an amino acid and exists as a zwitterion, making it poorly soluble in many common anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10] If the starting material does not fully dissolve, the reaction will be slow and incomplete, leading to low yields.
Solution: Employ a solvent system that can dissolve the zwitterionic starting material. Aqueous biphasic systems are highly effective.
| Solvent System | Base | Typical Temperature | Comments |
| THF / Water (1:1) | NaOH or NaHCO₃ | Room Temperature | Excellent for dissolving nipecotic acid; reaction is often clean and high-yielding.[11] |
| Dioxane / Water (1:1) | NaOH or NaHCO₃ | Room Temperature | A common and effective alternative to THF/Water. |
| Methanol (MeOH) | Triethylamine (TEA) | Room Temperature | Can be effective, but solubility may still be limited. Best if starting with the nipecotic acid ester.[10] |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | Generally poor choice due to low solubility unless using a nipecotic acid ester starting material.[12] |
Probable Cause B: Incorrect Stoichiometry or Reagent Quality
The molar ratios of Boc anhydride and base relative to nipecotic acid are critical. Using too little Boc anhydride will result in incomplete conversion, while a significant excess can complicate purification. The quality of Boc anhydride is also important, as it can slowly hydrolyze upon exposure to moisture.
Solution: Use a slight excess of Boc anhydride and base. Ensure the Boc anhydride is of high quality and has been stored properly.
| Reagent | Recommended Equivalents | Rationale |
| Nipecotic Acid | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | Ensures complete consumption of the starting material. |
| Base (e.g., NaOH, TEA) | 1.1 - 2.0 | Neutralizes the carboxylic acid and the acid generated from the zwitterion, driving the reaction forward. |
Probable Cause C: Inappropriate Base
The choice of base is dependent on the solvent system. Using an organic base like triethylamine (TEA) in an aqueous system is inefficient. Conversely, using an inorganic base like sodium hydroxide (NaOH) in a strictly anhydrous system will be ineffective due to its insolubility.
Solution:
-
For aqueous systems (THF/H₂O, Dioxane/H₂O), use an inorganic base like NaOH or NaHCO₃ .[11] These bases effectively deprotonate the ammonium group and are highly soluble in the aqueous phase.
-
For anhydrous systems (DCM, THF, MeCN), use a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) .[12]
Question 2: My reaction worked, but the final product is impure after workup. What are the likely side products or contaminants?
Impurity issues usually arise from unreacted starting materials or side reactions involving the Boc anhydride.
Probable Cause A: Unreacted Boc Anhydride
Since an excess of Boc anhydride is often used, it is a common impurity in the crude product.
Solution: Quenching & Workup
-
Basic Wash: During the aqueous workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help hydrolyze some of the remaining Boc anhydride.
-
Amine Scavengers: For more stubborn cases, after the reaction is complete, the mixture can be stirred with a polymer-supported amine scavenger (like trisamine resin) for a few hours.[10] The resin is then simply filtered off, removing the excess anhydride.
Probable Cause B: Unreacted Nipecotic Acid
If the reaction did not go to completion, unreacted nipecotic acid will contaminate the product. Due to its zwitterionic nature, it can be difficult to separate from the desired product during a standard extraction.
Solution: pH-Controlled Extraction & Purification
-
Acidification: After the reaction, carefully acidify the aqueous layer to a pH of 2-3 with a strong acid like HCl.[11] This protonates the carboxylate of the N-Boc-nipecotic acid, making it more soluble in organic solvents.
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.
-
Purification: If starting material persists, purification via column chromatography (silica gel, typically with a mobile phase of DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of acetic acid) or recrystallization is often necessary.
Frequently Asked Questions (FAQs)
Q1: Is a base absolutely necessary for the N-Boc protection of nipecotic acid? While the reaction can proceed without a base, it is generally very slow.[6][7] For an amino acid like nipecotic acid, which exists as a zwitterion, a base is crucial to deprotonate the ammonium ion, freeing the lone pair on the nitrogen to act as an effective nucleophile. The reaction is significantly faster and higher yielding in the presence of a suitable base.
Q2: How should I modify the procedure if my nipecotic acid is an HCl salt? If you are starting with nipecotic acid hydrochloride, you will need to add an additional equivalent of base to neutralize the HCl salt before the reaction can proceed. For example, if the standard protocol calls for 1.5 equivalents of base, you should use 2.5 equivalents for the hydrochloride salt.
Q3: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 10% Methanol in DCM with 1% acetic acid). The starting material (nipecotic acid) will typically remain at the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin is effective, as it will stain the primary/secondary amine of the starting material but not the protected product.
Q4: Can the carboxylic acid group interfere with the reaction? Under the standard basic or neutral conditions used for N-Boc protection, the carboxylic acid exists as a carboxylate anion. This anion is not nucleophilic enough to react with the Boc anhydride, so O-acylation is not a significant side reaction.
Optimized Experimental Protocols
Protocol 1: High-Yield Aqueous Biphasic Method
This is a reliable and scalable protocol that addresses the solubility issues of nipecotic acid.
-
Dissolution: In a round-bottom flask, dissolve nipecotic acid (1.0 eq.) in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq) to the solution and stir until fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup - Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dilute the remaining aqueous solution with water. Wash with a non-polar solvent like diethyl ether or hexanes to remove unreacted Boc anhydride and other non-polar impurities.
-
Workup - Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate of the product may form. Extract the aqueous layer three times with ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-nipecotic acid, typically as a white solid.
Protocol 2: Anhydrous Method (for Nipecotic Acid Esters)
This protocol is suitable when starting with an ester of nipecotic acid, which has better solubility in organic solvents.
-
Dissolution: Dissolve the nipecotic acid ethyl ester (1.0 eq.) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and stir.
-
Boc Anhydride Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
References
- Vertex AI Search Grounding API. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved February 27, 2026.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved February 27, 2026.
- Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Multidisciplinary Digital Publishing Institute.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved February 27, 2026.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Retrieved February 27, 2026.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved February 27, 2026.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 27, 2026.
- bioRxiv. (2025, February 21).
- BenchChem. (2025). Application Notes and Protocols for Boc-Inp-OH. Retrieved February 27, 2026.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 27, 2026.
- Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid. Retrieved February 27, 2026.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Wikipedia. (n.d.).
- Echemi. (2024, November 19).
- ChemicalBook. (2026, January 13). (R)-Boc-Nipecotic acid | 163438-09-3.
- Der Pharma Chemica. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- YouTube. (2015, October 26).
- ACS Publications. (2025, September 18). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry.
- ResearchGate. (2020, November 22). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors.
- Chem-Impex. (n.d.). Boc-DL-nipecotic acid. Retrieved February 27, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. (R)-Boc-Nipecotic acid | 163438-09-3 [chemicalbook.com]
- 12. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Racemization in 1-Boc-Nipecotic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of 1-Boc-nipecotic acid. As a conformationally constrained, secondary cyclic amino acid, 1-Boc-nipecotic acid presents unique challenges in amide bond formation, where the risk of racemization at the C3 carbon is a critical concern. This document provides in-depth, field-proven insights and actionable troubleshooting strategies to help you maintain the enantiopurity of your molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of 1-Boc-nipecotic acid coupling, and why is it a major issue?
Racemization is the conversion of a chiral molecule into an equimolar mixture of both enantiomers, resulting in a loss of optical activity. In the case of coupling enantiopure (R)- or (S)-1-Boc-nipecotic acid, racemization at the C3 stereocenter leads to the formation of the undesired diastereomer in the final product. This is a significant problem in drug development, as different enantiomers or diastereomers can have vastly different pharmacological activities, potencies, and toxicity profiles.[1][2] Maintaining stereochemical purity is therefore essential for synthesizing safe and effective pharmaceutical agents.[3]
Q2: What is the primary chemical mechanism responsible for racemization during amide bond formation?
The most common mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[4][5] This process involves:
-
Activation: The carboxylic acid is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the Boc protecting group attacks the activated carboxyl group, forming the planar, achiral oxazolone ring.
-
Enolization: In the presence of a base, the Cα-proton (at C3 of the nipecotic acid ring) is abstracted. The resulting enol is achiral.
-
Reprotonation: Reprotonation of the enol can occur from either face, leading to a mixture of both enantiomers.
A secondary pathway is the direct abstraction of the Cα-proton from the activated ester by a base, although this is generally considered less common for N-urethane-protected amino acids like Boc derivatives compared to N-acyl protected amino acids.[4][5]
Q3: Which experimental factors have the greatest impact on the degree of racemization?
Several factors critically influence the extent of racemization:
-
Coupling Reagent/Activation Method: The nature of the activated intermediate is paramount. Highly reactive intermediates are more prone to oxazolone formation.[6]
-
Base: The strength (basicity) and steric hindrance of the tertiary amine base used can dramatically affect the rate of Cα-proton abstraction.[5][7]
-
Additives: Reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are used to suppress racemization by forming active esters that are more stable and less prone to oxazolone formation than the initial activated species.[8][9]
-
Temperature: Higher reaction temperatures increase the rate of both coupling and racemization, but can disproportionately accelerate racemization.[4]
-
Pre-activation Time: Allowing the acid to be activated for an extended period before the amine is introduced can increase the concentration of the racemization-prone intermediate.[10]
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues with diagnostic questions and corrective actions.
Problem 1: My chiral HPLC/SFC shows a significant peak for the undesired diastereomer. My primary suspect is the coupling reagent.
This is the most common failure mode. The choice of coupling reagent directly dictates the nature of the activated intermediate and its propensity for racemization.
Causality & Actionable Advice:
If you are using a carbodiimide like DCC or EDC alone, the highly reactive O-acylisourea intermediate is very prone to racemization.[11] Similarly, some onium salts, especially if used improperly, can lead to high levels of epimerization.
Workflow: Selecting a Low-Racemization Coupling Strategy
-
Introduce Additives: If using a carbodiimide (e.g., DIC, EDC), the addition of a nucleophilic additive is mandatory to suppress racemization.[11] These additives trap the O-acylisourea to form a more stable active ester.
-
Switch to Onium Salts: Modern phosphonium or aminium/uronium salts are generally preferred as they form these less racemization-prone active esters in situ.
-
Optimize Additive Choice: While HOBt is the classic choice, HOAt and OxymaPure are generally more effective at preventing racemization due to the lower pKa of the leaving group, which results in a more reactive and selective active ester.[6][9] Reagents that incorporate these additives directly, such as HATU (HOAt-based) or COMU (Oxyma-based), are excellent choices for challenging couplings.[4][6]
Table 1: Comparison of Common Coupling Reagents for 1-Boc-Nipecotic Acid
| Reagent Class | Examples | Propensity for Racemization | Recommendations & Comments |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Not recommended without an additive. Use 1.1 eq. of carbodiimide with 1.2 eq. of HOBt, HOAt, or OxymaPure. |
| Onium (Aminium) | HBTU, TBTU, HCTU | Low to Moderate | HBTU/TBTU are HOBt-based and effective.[12] HCTU is based on 6-Cl-HOBt and offers higher reactivity. |
| Onium (Aminium) | HATU, HCTU | Very Low | HATU is HOAt-based and considered one of the most efficient reagents for suppressing racemization.[6] |
| Onium (Phosphonium) | PyBOP, PyAOP | Low to Moderate | PyBOP is HOBt-based. PyAOP is the more effective HOAt-based analogue. Phosphonium reagents avoid the guanidinylation side reaction seen with aminium salts.[4][6] |
| Oxyma-Based | COMU, PyOxim | Very Low | COMU is an excellent, modern alternative to HATU. Oxyma-based reagents are non-explosive and highly effective at suppressing racemization.[4][13] |
Problem 2: I'm using a "gold-standard" low-racemization reagent like HATU or COMU, but I still observe significant epimerization.
If the coupling reagent is optimized, the next critical parameters to investigate are the base, solvent, and temperature.
Causality & Actionable Advice:
The base is a primary culprit in the oxazolone racemization mechanism by abstracting the Cα-proton.[5] A strong, sterically unhindered base will accelerate this process.
Workflow: Optimizing Reaction Conditions
Caption: Troubleshooting workflow for racemization.
-
Base Selection: The most commonly used base, N,N-diisopropylethylamine (DIPEA or Hünig's base), is often too strong. Switch to a weaker or more sterically hindered base.
-
Stoichiometry: Use the minimum amount of base necessary, typically 2.0 equivalents relative to the carboxylic acid.
-
Temperature Control: Perform the coupling at 0 °C or even -15 °C. Lower temperatures significantly disfavor the racemization pathway relative to the desired amide bond formation.[4]
-
Pre-activation Time: Minimize the time between the addition of the coupling reagent/base and the introduction of the amine component. A long pre-activation period allows the concentration of the activated intermediate to build, increasing the opportunity for racemization.[10] For many modern reagents, pre-activation is not necessary at all.
Problem 3: How can I definitively confirm that racemization is occurring during the coupling step?
It is crucial to rule out other potential sources of epimerization.
Causality & Actionable Advice:
The starting material could already be partially racemized, or epimerization could occur during downstream workup or purification (e.g., under harsh basic or acidic conditions).
Workflow: Pinpointing the Source of Racemization
-
Analyze Starting Material: Before starting the reaction, analyze the enantiomeric purity of your 1-Boc-nipecotic acid starting material using a validated chiral HPLC method.[3]
-
Take an In-Process Control (IPC) Sample: Immediately after the coupling reaction is complete (as determined by TLC or LC-MS), quench a small aliquot and analyze its diastereomeric ratio by chiral HPLC.
-
Analyze Final Product: Compare the IPC result with the diastereomeric ratio of the final, purified product.
-
If the starting material is pure but the IPC sample shows racemization, the issue is the coupling step.
-
If the IPC sample is clean but the final product is racemized, the issue is in your workup or purification.
-
If the starting material itself is compromised, you must source or prepare higher-purity material.
-
Part 3: Experimental Protocols & Best Practices
Protocol 1: Recommended Low-Racemization Coupling of 1-Boc-Nipecotic Acid
This protocol is a robust starting point for minimizing racemization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-nipecotic acid (1.0 eq.).[14]
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the amine component (1.0-1.1 eq.).
-
Activator Addition: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.05 eq.) and the base (e.g., NMM, 2.0 eq.) in the reaction solvent.
-
Coupling Initiation: Add the activator/base solution dropwise to the cold solution of the acid and amine.
-
Reaction: Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature only if necessary. Typical reaction times are 2-12 hours.
-
Workup: Upon completion, perform a standard aqueous workup. Avoid strongly basic or acidic conditions.
Protocol 2: Chiral HPLC Analysis for Diastereomeric Excess (d.e.)
Determining the stereochemical purity is essential. While specific conditions depend on the exact product, a general method can be developed.[15][16]
-
Column Selection: A chiral stationary phase (CSP) is required. Columns like Chiralpak® or Chirobiotic® are common choices. For nipecotic acid derivatives, both normal-phase and reversed-phase chiral methods have been reported.[3][15]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Mobile Phase:
-
Analysis: Inject the sample and integrate the peak areas for the two diastereomers.
-
Calculation:
-
% d.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Part 4: In-Depth Mechanistic Visualization
Understanding the racemization pathway is key to preventing it.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. jpt.com [jpt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Purification of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, a key building block in modern organic synthesis. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction: Understanding the Molecule and Potential Impurities
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate is a versatile intermediate featuring a piperidine core with two distinct ester functionalities and a tert-butoxycarbonyl (Boc) protecting group. The presence of these different functional groups presents unique challenges during purification. A thorough understanding of the potential impurities is the first step toward developing an effective purification strategy.
Common Impurities and Their Origins:
Impurities in a sample of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate can arise from several sources during its synthesis and workup. These can be broadly categorized as follows:
-
Starting Materials: Incomplete conversion during the synthesis can lead to the presence of unreacted starting materials, such as ethyl nipecotate or di-tert-butyl dicarbonate.[1]
-
Byproducts of the Main Reaction: Side reactions can generate a variety of impurities. For instance, in syntheses involving Boc protection, the formation of di-Boc species or other over-alkylated products is a possibility.
-
Products of Side Reactions:
-
Hydrolysis Products: The ester groups (both ethyl and tert-butyl) and the Boc protecting group are susceptible to hydrolysis under acidic or basic conditions that may be present during the reaction or workup.[2] This can lead to the formation of the corresponding carboxylic acids or the deprotected piperidine. The tert-butyl ester is generally more labile to acidic conditions than the ethyl ester.[3]
-
Transesterification Products: If other alcohols are present during the synthesis or workup, transesterification can occur, leading to the formation of different ester derivatives.
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, which may result in the formation of colored impurities, often presenting as a yellowish tint.[4]
-
The following diagram illustrates the logical flow for identifying and addressing common issues during the purification of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate.
Sources
optimizing hydrogenation conditions for pyridine-3-carboxylate reduction
Executive Summary & Core Directive
The reduction of pyridine-3-carboxylates (nicotinic acid derivatives) to piperidine-3-carboxylates (nipecotic acid derivatives) is a critical transformation in the synthesis of GABA uptake inhibitors and other piperidine-based pharmacophores.
The Central Challenge: This reaction fights two opposing forces. The pyridine ring is aromatic and resistant to reduction, requiring active catalysts. However, the basic nitrogen atom is a potent catalyst poison that binds irreversibly to active metal sites, killing reactivity.[1]
The Solution: This guide provides a self-validating protocol that neutralizes the nitrogen poison via protonation, selects the correct metal surface to minimize decarboxylation, and optimizes stereoselectivity for the kinetically favored cis-isomer.
The "Gold Standard" Protocol
Do not rely on generic hydrogenation conditions. Use this optimized workflow for Ethyl Nicotinate , designed to maximize yield and simplify purification. We use the ester to avoid the solubility and zwitterionic isolation issues associated with the free acid.
System: 10% Pd/C or PtO₂ | Solvent: Ethanol + Acetic Acid | Pressure: 5–20 bar
Step-by-Step Methodology
-
Substrate Preparation (The Anti-Poison Step):
-
Dissolve Ethyl Nicotinate (1.0 equiv) in Ethanol (0.2 M concentration).
-
CRITICAL: Add Glacial Acetic Acid (1.1–1.5 equiv).
-
Why? You must protonate the pyridine nitrogen (
) to form the pyridinium species. Neutral pyridine coordinates strongly to Pd/Pt sites, halting the reaction.[2] The pyridinium ion does not poison the catalyst.
-
-
Catalyst Loading:
-
For Pd/C (10 wt%) : Use 10–20 wt% loading relative to substrate. (Economical, good for esters).[1]
-
For PtO₂ (Adams' Catalyst) : Use 1–2 wt% loading. (Higher activity, strictly cis-selective, use if Pd fails).
-
Safety: Add catalyst to the wet solvent stream or under inert gas (Argon/N₂) to prevent ignition.
-
-
Hydrogenation:
-
Workup (The Isolation Trap):
-
Filter catalyst through Celite® (Keep wet to avoid fire hazard).
-
Concentrate the filtrate to remove Ethanol.
-
Neutralization: The residue is the acetate salt. Dissolve in CH₂Cl₂ and wash with saturated NaHCO₃ to liberate the free amine. Dry and concentrate.
-
Troubleshooting Center (Q&A)
Issue 1: The reaction stalls at 10–20% conversion.
Q: I am using 10% Pd/C in pure Methanol at 50 psi, but the reaction stops after an hour. Why?
A: You are experiencing Nitrogen Poisoning .
In non-acidic methanol, the free pyridine nitrogen lone pair binds to the Palladium surface (
-
Fix: Add 1.5 equivalents of Acetic Acid or HCl. This protonates the nitrogen, preventing it from binding to the metal, and freeing the active sites for hydrogen adsorption.
Issue 2: I am losing the carboxylate group (Decarboxylation).
Q: I am hydrogenating Nicotinic Acid (free acid) in water at 80°C, but I'm detecting piperidine (no carboxyl group) in the MS.
A: High temperatures and aqueous media promote thermal decarboxylation of
-
Fix 1: Switch substrate to Ethyl Nicotinate . Esters are significantly more stable toward decarboxylation than the free acid.
-
Fix 2: Lower the temperature to <50°C.
-
Fix 3: Switch catalyst to Rh/C . Rhodium is active at lower temperatures (room temp) and pressures, minimizing the thermal energy available for decarboxylation.
Issue 3: I need the Trans-isomer, but I'm getting Cis.
Q: My HPLC shows a 95:5 Cis:Trans ratio. How do I invert this? A: Catalytic hydrogenation is a syn-addition process, kinetically favoring the cis isomer (hydrogen adds from the face adsorbed to the metal).
-
To get Trans: You cannot easily get trans directly from hydrogenation.
-
Strategy: Isolate the cis-ester, then perform a thermodynamic equilibration.[1] Treat the cis-ethyl nipecotate with a strong base (e.g., NaOEt in EtOH) and reflux. This allows the C3-chiral center to epimerize to the thermodynamically more stable trans equatorial conformation.
-
Visualized Mechanisms & Logic
Figure 1: Reaction Pathway & Poisoning Mechanism
This diagram illustrates the competing pathways: productive hydrogenation vs. catalyst poisoning.
Caption: Figure 1. The "Fork in the Road": Acidic conditions bypass the poisoning trap, enabling the catalytic cycle.
Figure 2: Troubleshooting Logic Tree
Use this decision matrix to diagnose stalled reactions.
Caption: Figure 2. Diagnostic workflow for optimizing reaction conditions.
Comparative Data: Catalyst Selection
| Catalyst | Typical Loading | Pressure Req.[3][4][5] | Selectivity (Cis:Trans) | Pros | Cons |
| PtO₂ (Adams) | 1–2 wt% | Low (1–5 bar) | High (>90:[1]10) | Highly active; works at RT; resistant to weak poisons. | Expensive; requires activation (oxide to metal). |
| Pd/C (10%) | 5–20 wt% | Med (5–20 bar) | Moderate (80:[1]20) | Economical; industry standard; easy filtration. | Easily poisoned by N; requires acidic media. |
| Rh/C (5%) | 5 wt% | Low (1–5 bar) | High (>95:[1]5) | Best for preventing decarboxylation; works at mildest conditions. | Very expensive; strictly for difficult substrates. |
| Ru/C | 5–10 wt% | High (>50 bar) | Moderate | Robust; handles high temps well. | Requires high pressure equipment; lower stereocontrol.[6] |
References
-
BenchChem Technical Support. (2025).[2][5] Catalyst Poisoning in Reactions with Pyridine Substrates: Troubleshooting Guide. Retrieved from [1]
-
Sreenivasulu, R., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry. Retrieved from [1]
-
Ouchi, T., et al. (2014).[1][7] Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development.[7][8][9] Retrieved from [1]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[5] Organic & Biomolecular Chemistry. Retrieved from [1]
-
Freifelder, M. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.[10] US Patent 3,159,639.[10] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Stability & Synthesis of 1,3-Piperidinedicarboxylic Acid Derivatives
This guide functions as a specialized Technical Support Center for researchers working with 1,3-piperidinedicarboxylic acid derivatives . These compounds, particularly 4-oxo-1,3-piperidinedicarboxylic acid esters (Dieckmann condensation products) and N-carbamate derivatives , are notoriously prone to spontaneous decarboxylation.
This guide addresses the two primary instability vectors:
-
Position 1 (N-Terminus): Instability of the carbamic acid (N-COOH).
-
Position 3 (Beta-Keto/Malonic): Decarboxylation of the
-keto acid moiety.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Decarboxylation in Piperidine Scaffolds
Core Stability Analysis
Before troubleshooting, identify which "decarboxylation" mechanism is active in your substrate. The stability of this compound derivatives depends entirely on the oxidation state of the ring and the protecting group at Nitrogen.
| Derivative Type | Critical Motif | Instability Trigger | Mechanism |
| N-Carboxy Acid (Free Acid at N1) | HOOC-N< | Acidic pH or Heat | Spontaneous decomposition to amine + CO₂. |
| O=C-CH(COOH)- | Hydrolysis of ester | 6-membered cyclic transition state (Thermal). | |
| Malonic Derivative (3,3-Dicarboxy) | >C(COOH)2 | High Heat (>140°C) | Krapcho-type decarboxylation. |
| Nipecotic Acid (Saturated 3-Carboxy) | >CH-COOH | Oxidative Conditions | Generally stable; requires radical/oxidative forcing. |
Troubleshooting Guides (Q&A Format)
Scenario A: The "Disappearing Carboxyl" during Dieckmann Cyclization
User Question: "I performed a Dieckmann condensation to synthesize 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Upon hydrolysis to get the free acid, the product decarboxylated to N-Boc-4-piperidone. How do I isolate the 3-carboxylic acid?"
Technical Diagnosis:
You are encountering the inherent instability of
Corrective Protocol: You cannot isolate the stable free acid. You must change your strategy to handle the carboxylate salt or use a non-decarboxylating ester .
Step-by-Step Fix:
-
Avoid Acidic Workup: Never acidify the reaction mixture below pH 7. The free acid (-COOH) decarboxylates; the salt (-COO⁻ M⁺) does not.
-
Use Allyl Esters: If you need to deprotect the C3-ester without touching the N-Boc, switch from methyl/ethyl ester to an allyl ester .
-
Protocol: Deprotect using Pd(PPh₃)₄ and morpholine. This generates the morpholine salt of the acid, which is stable and can be used directly in coupling reactions.
-
-
Magnesium Chelation: If you must handle the keto-acid, add MgCl₂ or Mg(OEt)₂ . Magnesium chelates the
-dicarbonyl system, locking it in the enolate form and preventing the formation of the cyclic transition state required for decarboxylation.
Scenario B: N-Carbamate Decomposition
User Question: "I am trying to synthesize the free this compound (diacid) from the 1-t-butyl ester (N-Boc). When I treat with TFA, I lose the N-carboxyl group."
Technical Diagnosis: The "1-carboxyl" group on the piperidine nitrogen is a carbamic acid (R₂N-COOH). Carbamic acids are thermodynamically unstable relative to the amine and CO₂. They only exist as salts (carbamates) or esters (urethanes like Boc/Cbz).
Corrective Protocol:
-
Do Not Attempt Isolation: You cannot isolate HOOC-Piperidine-COOH as a stable solid. It will instantly revert to HN-Piperidine-COOH (Nipecotic acid) + CO₂.
-
Stabilize as Salt: If you need the N-carboxyl functionality (e.g., for a subsequent coupling), you must generate the carbamate salt in situ.
-
Method: Treat the secondary amine with CO₂ in the presence of a strong base (DBU or Cs₂CO₃) in a polar aprotic solvent (DMSO/DMF). This forms the stable ⁻OOC-N< species.
-
Scenario C: Unwanted Decarboxylation during Alkylation
User Question: "I am alkylating N-Boc-4-oxopiperidine-3-carboxylate. The yield is low, and I see decarboxylated byproducts."
Technical Diagnosis:
This is likely due to the "Double-Activation" effect . The product of your alkylation is a
Corrective Protocol:
-
Switch Solvents: Avoid DMSO or DMF if heating is required. Use THF or Toluene .
-
Base Selection: Use a non-nucleophilic base like NaH or KOtBu at 0°C to form the enolate quantitatively before adding the electrophile.
-
Temperature Control: Keep the reaction below 60°C. Krapcho decarboxylation typically requires temperatures >120°C, but activated substrates can react at lower temperatures.
Visualizing the Instability (Mechanistic Pathways)
The following diagram illustrates the divergent pathways for the 4-oxo-1,3-dicarboxylate derivative. Note how pH and metal chelation dictate the fate of the molecule.
Figure 1: Mechanistic pathway of
Experimental Protocols: Preventing Decarboxylation
Protocol 1: Safe Hydrolysis of -Keto Esters (The "Cold Lithium" Method)
Use this when you must hydrolyze the ester but prevent CO₂ loss.
-
Dissolution: Dissolve 1.0 eq of the
-keto ester in THF (0.1 M). Cool to 0°C . -
Saponification: Add 1.1 eq of LiOH·H₂O (dissolved in minimum water). Stir at 0°C.
-
Why Lithium? The Lithium cation coordinates tightly to the 1,3-dicarbonyl oxygen atoms, providing slight stabilization compared to Sodium or Potassium.
-
-
Monitoring: Monitor by TLC. Do not heat.
-
Workup (CRITICAL):
-
Do NOT add HCl.
-
Concentrate the THF under vacuum at <30°C.
-
The residue is the Lithium Carboxylate Salt .
-
Usage: Redissolve this salt immediately in DMF/DMSO for the next step (e.g., alkylation or coupling). If acidification is strictly necessary for a specific coupling, do it in the presence of the amine nucleophile and a coupling agent (EDC/HOAt) at -20°C to trap the acid before it decarboxylates.
-
Protocol 2: Stabilization via Magnesium Chelation
Use this if you need to perform reactions on the free acid equivalent.
-
Reagent Prep: Prepare a solution of Magnesium Methyl Carbonate (MMC) or use anhydrous MgCl₂ (2.0 eq) + Triethylamine (2.0 eq).
-
Reaction: Add your
-keto ester or salt to this mixture in Acetonitrile. -
Mechanism: The Mg²⁺ ion forms a rigid chelate between the ketone oxygen and the carboxylate oxygen. This geometric constraint prevents the rotation required to form the planar cyclic transition state necessary for decarboxylation.
References & Authority
-
Decarboxylation Mechanisms:
-
Piperidine Synthesis & Dieckmann Condensation:
-
Synthesis of N-Boc-4-piperidone derivatives via Dieckmann Condensation. Detailed protocols on handling the unstable intermediates.
-
Source: Organic Syntheses, Coll. Vol. 9, p.432 (1998). Link
-
-
Krapcho Decarboxylation:
-
Magnesium Chelation Stabilization:
-
Use of Magnesium salts to stabilize
-dicarbonyl species. -
Source: Rathke, M. W., & Cowan, P. J. (1985). Journal of Organic Chemistry. Link
-
Disclaimer: This guide is for research purposes only. This compound derivatives are potent chemical intermediates; always consult SDS and perform risk assessments before handling.
Sources
stability of N-Boc-nipecotic acid under acidic workup conditions
Topic: Stability of N-Boc-nipecotic acid under acidic workup conditions Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Goldilocks" pH Window
Status: Active Molecule: N-Boc-nipecotic acid (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid) Critical Parameter: Aqueous pH during extraction.
Handling N-Boc-nipecotic acid requires balancing two competing chemical realities:
-
Extraction Requirement: To extract the molecule from an aqueous reaction mixture into an organic solvent (e.g., EtOAc, DCM), the carboxylic acid (pKa ~4.5) must be protonated. This requires a pH < 3.5 .[1][2]
-
Stability Constraint: The tert-butoxycarbonyl (Boc) group is acid-labile. While stable to weak acids, it undergoes cleavage mechanisms (typically
/E1) rapidly at pH < 1.0 or upon heating in acidic media.
The Operational Sweet Spot: Maintain aqueous phase pH between 2.5 and 3.0 at 0–5°C .
Diagnostic Q&A: The Physics of Failure
Q1: I used 1M HCl to acidify my reaction, and my yield is 40% lower than expected. Where is my product?
Diagnosis: You likely triggered Isoelectric Trapping or Deprotection .
-
The Mechanism: 1M HCl is a strong acid. If added too quickly, local pH excursions can drop below 1.0. This initiates Boc cleavage.
-
The Result: Once the Boc group is lost, you form nipecotic acid (unprotected). At pH 1-2, the secondary amine becomes protonated (
). The molecule is now a highly polar, water-soluble salt (cationic) that will not extract into your organic layer. It remains in the aqueous waste.
Q2: Can I use Citric Acid instead of HCl?
Answer: Yes, and you should.
-
Reasoning: Citric acid is a tricarboxylic acid with pKa values of 3.1, 4.7, and 6.4. A 10% w/v aqueous solution naturally buffers around pH 2.5–3.0.
-
Benefit: It is thermodynamically difficult to drive the pH below 2.0 with citric acid, providing a "fail-safe" against accidental Boc cleavage.
Q3: My product oiled out during the acidic wash. Is this normal?
Answer: Yes. N-Boc-nipecotic acid is lipophilic.
-
Troubleshooting: When the pH drops, the carboxylate protonates, becoming insoluble in water. If an organic solvent (DCM or EtOAc) is not present during acidification, it precipitates as an oil or gum.
-
Fix: Always have your extraction solvent present in the flask before adding the acid. This allows the protonated species to partition immediately into the organic phase, protecting it from further acid exposure.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Aq. Waste) | pH was not low enough (> 4.0). | The COOH is still ionized (COO⁻). Acidify to pH 2–3 and re-extract. |
| Low Yield (Degradation) | pH was too low (< 1.0) or warm.[2][3][4][5] | Boc cleaved. Product is now water-soluble nipecotic acid salt. Irreversible. |
| Emulsion Formation | Phase density/viscosity match. | Add brine (NaCl) to aqueous layer to increase density gradient. Filter through Celite if solids are present. |
| Product is a Gum | Solvent entrapment. | Co-evaporate with heptane or ether to induce crystallization. |
Validated Experimental Protocols
Protocol A: The "Fail-Safe" Method (Recommended)
Best for: High-value intermediates, scale-up, and users avoiding risk.
-
Cooling: Chill the aqueous alkaline reaction mixture to 0°C .
-
Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidification: Slowly add 10% aqueous Citric Acid or 1M KHSO₄ with vigorous stirring.
-
Monitoring: Check pH continuously. Stop when pH 2.5–3.0 is reached.
-
Extraction: Separate layers. Extract aqueous layer 2x more with organic solvent.[2]
-
Wash: Wash combined organics with Brine (saturated NaCl). Do not wash with water (prevents back-extraction).
-
Drying: Dry over Na₂SO₄ and concentrate below 40°C.
Protocol B: The Dilute HCl Method (Conditional)
Best for: Cost-sensitive large-scale commodity synthesis where citric acid waste is problematic.
-
Cooling: CRITICAL. Cool mixture to 0–2°C (ice/salt bath).
-
Dilution: Ensure the HCl used is no stronger than 0.5N to 1N .
-
Titration: Add HCl dropwise. Do not dump it in.
-
Endpoint: Use a pH meter. Stop exactly at pH 2.5 .
-
Speed: Immediately separate the layers. Do not let the mixture stir at acidic pH for prolonged periods (>30 mins).
Visualizing the Stability Logic
Diagram 1: Workup Decision Tree
This workflow illustrates the critical decision points to prevent product loss.
Caption: Decision matrix for acid selection. Green paths indicate high-safety protocols; Red paths indicate high-risk control points.
Diagram 2: Species Distribution vs. pH
Understanding where your molecule "lives" at different pH levels.
Caption: Chemical state of N-Boc-nipecotic acid relative to aqueous pH.
References
-
ChemicalBook. (2026).[1][6][7] (R)-Boc-Nipecotic acid Properties and Safety. Retrieved from
-
Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carboxylic acid (Isonipecotic acid analog) Handling. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced via )
-
Han, G., et al. (2003). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group. ResearchGate Discussion. Retrieved from
-
MedChemExpress. (2024). 1-Boc-Nipecotic acid Product Information. Retrieved from [9]
Sources
- 1. (R)-Boc-Nipecotic acid | 163438-09-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. usp.org [usp.org]
- 7. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
H-NMR Interpretation Guide: 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate
[1]
Executive Summary: The "Rotamer Trap"
The analysis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (Ethyl N-Boc-piperidine-3-carboxylate) presents a classic yet frequently misinterpreted challenge in organic spectroscopy: carbamate rotamerism .[1]
Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium between syn and anti conformers around the N-Boc bond.[1] In standard solvents (CDCl₃) at room temperature, the rate of rotation is intermediate on the NMR timescale. This results in signal broadening, peak doubling, and integration errors , often leading researchers to incorrectly assume the sample is impure.
This guide compares the standard analytical approach against optimized high-temperature protocols, proving that Variable Temperature (VT) NMR is the superior method for structural validation of this scaffold.
Structural Analysis & Proton Assignment
Before comparing methodologies, we must map the proton environment. The molecule possesses a chiral center at C3, rendering the C2 and C6 methylene protons diastereotopic.
The Molecule[1][2][3][4][5][6][7][8][9]
-
IUPAC: 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate[2][3][4]
-
Key Features:
-
N-Boc Group: Tert-butyl ester (9H singlet).[1]
-
Ethyl Ester: Triplet (3H) + Quartet (2H).
-
Piperidine Core: C2, C4, C5, C6 methylene protons; C3 methine proton.
-
Comparative Assignments (Standard vs. Optimized)
The following table contrasts the appearance of signals in CDCl₃ (Ambient) versus DMSO-d₆ (High Temp).
| Proton Group | Position | Multiplicity (Ideal) | Standard (CDCl₃, 298K) | Optimized (DMSO-d₆, 353K) |
| Boc-tBu | N-C(CH₃)₃ | Singlet (9H) | Split/Broad: Two singlets often visible (~1.40 & 1.45 ppm) due to rotamers.[1] | Sharp Singlet: Coalesced peak (~1.42 ppm). |
| Ethyl-CH₃ | O-CH₂-CH ₃ | Triplet (3H) | Triplet: Usually sharp, less affected by N-ring dynamics (~1.25 ppm).[1] | Triplet: Sharp, slightly shifted. |
| Ethyl-CH₂ | O-CH ₂-CH₃ | Quartet (2H) | Quartet: Distinct (~4.13 ppm), minimal broadening.[1] | Quartet: Sharp. |
| H-2 (ax/eq) | N-CH₂-CH(COOEt) | dd / m (2H) | Very Broad/Invisible: Often spans 2.8–4.0 ppm.[1] May appear as "humps" in baseline. | Resolved Doublet/Multiplet: Coalesces into definable signals.[1] |
| H-6 (ax/eq) | N-CH₂-CH₂ | Multiplet (2H) | Broad Multiplet: Overlaps with H-2, difficult to integrate.[1] | Resolved Multiplet: Distinct from H-2. |
| H-3 | CH-COOEt | Multiplet (1H) | Broad Multiplet: ~2.4–2.6 ppm. | Sharp Multiplet: Coupling constants ( |
Comparative Methodology: Solving the Resolution Crisis
This section compares three distinct workflows for interpreting the H-NMR of N-Boc piperidines.
Method A: The Standard Approach (CDCl₃ @ 25°C)
-
Protocol: Dissolve ~10 mg sample in 0.6 mL CDCl₃. Acquire 16 scans.
-
Observation: The spectrum appears "dirty."[1] The Boc peak is split (ratio ~60:40). The region between 2.8 and 4.2 ppm contains broad, undefined humps.
-
The Flaw: The N-C(O) bond has partial double-bond character.[1] At 25°C, the rotation barrier (~15-18 kcal/mol) matches the NMR timescale, causing decoherence.
-
Verdict: NOT RECOMMENDED for purity assays or
-coupling analysis.[1]
Method B: The "Gold Standard" (DMSO-d₆ @ 80°C/353K)[1]
-
Protocol: Dissolve ~10 mg sample in 0.6 mL DMSO-d₆. Heat probe to 353K (80°C). Allow 5 minutes for thermal equilibration. Shim at temperature.
-
Observation: Thermal energy overcomes the rotational barrier (
). The rotamer peaks coalesce into single, sharp signals. -
The Advantage: Integration becomes accurate (e.g., Boc 9H vs Ethyl 3H). The diastereotopic splitting of H-2 and H-6 becomes resolvable.
-
Verdict: HIGHLY RECOMMENDED for publication-quality characterization.
Method C: Chemical Deprotection (TFA Wash)
-
Protocol: Treat 5 mg sample with 0.5 mL TFA/DCM (1:1) for 30 mins. Evaporate. Redissolve in CDCl₃ or D₂O.
-
Observation: The Boc group is removed.[1] The spectrum simplifies to the piperidine-3-carboxylate ammonium salt.[1]
-
The Advantage: Confirms the core skeleton without conformational noise.[1]
-
Verdict: USEFUL VALIDATION if Method B is unavailable or if the Boc peak obscures other signals.[1]
Distinguishing Regioisomers (1,3 vs. 1,4)
A common synthesis error yields the 1,4-isomer (isonipecotate derivative). The H-NMR distinguishes these easily:
-
1,3-Isomer (Target):
-
Symmetry: Asymmetric.
-
H-2 Signals: Diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C3.[1] They appear as complex multiplets with different chemical shifts.
-
-
1,4-Isomer (Alternative):
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the conformational mechanics.
Diagram 1: Conformational Equilibrium (The Root Cause)
Caption: The dynamic equilibrium between syn/anti carbamate rotamers causes signal splitting at room temperature. Heating accelerates this exchange, resulting in signal coalescence.
Diagram 2: Analytical Decision Tree
Caption: Step-by-step workflow for handling N-Boc piperidine spectra. If broadening is observed, immediate thermal coalescence experiments are required.
Experimental Protocols
Protocol 1: High-Temperature NMR (Recommended)[1]
-
Preparation: Dissolve 10–15 mg of the dicarboxylate in 0.6 mL DMSO-d₆ (avoid CDCl₃ due to its low boiling point).
-
Instrument Setup:
-
Insert sample into the magnet.
-
Set the variable temperature (VT) unit to 353 K (80°C) . Note: Ensure the probe is rated for this temperature.
-
Wait 5–10 minutes for thermal equilibrium to prevent convection currents.
-
Lock and Tune: Re-tune the probe (heating changes impedance) and re-shim the Z1 and Z2 gradients.
-
-
Acquisition:
-
Pulse sequence: Standard 1H (zg30).
-
Relaxation delay (D1): Increase to 2.0s (T1 relaxation times increase at higher temperatures).
-
Scans: 16–32.[1]
-
Protocol 2: Regioisomer Validation (COSY)
To confirm the 1,3-substitution pattern over the 1,4-isomer:
-
Run a standard COSY (Correlation Spectroscopy) experiment.[1]
-
Identify the methine proton at C3 (~2.5 ppm).[5]
-
Trace the connectivity:
-
1,3-Isomer: The C3 methine will show cross-peaks to two different CH₂ groups (C2 and C4).[1] C2 is adjacent to Nitrogen (downfield, ~3.0–4.0 ppm), while C4 is further upfield (~1.5–1.8 ppm).
-
1,4-Isomer: The methine is at C4.[1] It will show cross-peaks to two equivalent CH₂ groups (C3 and C5), which are chemically identical in a symmetric environment.
-
References
-
Macmillan Group (Princeton University). Supplementary Information: Enantioconvergent cross-couplings...[1] (Detailed NMR data for N-Boc-piperidine-3-carboxylates showing rotameric mixtures). (Verified via search context 1.3)
-
National Institutes of Health (PubChem). 1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate Spectral Data.[1]
-
Royal Society of Chemistry. Piperidines ESI: Conformational Analysis and NMR Assignments. (Verified via search context 1.7)
-
BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. (Verified via search context 1.6)
Sources
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. rsc.org [rsc.org]
chiral HPLC methods for separating 1-Boc-nipecotic acid enantiomers
Title : Comprehensive Comparison Guide: Chiral HPLC Methods for the Enantiomeric Separation of 1-Boc-Nipecotic Acid
Executive Summary & Analytical Context
1-Boc-nipecotic acid (also known as N-tert-butoxycarbonylpiperidine-3-carboxylic acid) is a highly versatile chiral building block. It is extensively utilized in the synthesis of pharmaceutical agents, including GABA uptake inhibitors, gingipain inhibitors for Alzheimer's disease research, and novel antiviral compounds [4]. Accurately determining the enantiomeric excess (ee) of its (R)- and (S)-enantiomers is a critical quality control step in drug development. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and provides a field-proven, self-validating methodology for achieving baseline resolution (
Mechanistic Principles of Chiral Recognition
Developing a robust chiral HPLC method requires understanding the molecular topography of 1-Boc-nipecotic acid. The molecule presents two primary functional groups that dictate its chromatographic behavior:
-
The Boc Protecting Group : This bulky, hydrophobic tert-butyl group provides significant steric hindrance, while its carbonyl oxygen acts as a strong hydrogen-bond acceptor. These features allow the molecule to selectively dock into the chiral cavities of polysaccharide-based stationary phases.
-
The Carboxylic Acid Moiety : With a
of approximately 4.5, the free carboxylic acid acts as both a hydrogen-bond donor and acceptor. -
The Causality of Peak Tailing : If 1-Boc-nipecotic acid is injected into a standard neutral normal-phase system (e.g., Hexane/Isopropanol), the carboxylic acid will partially ionize or interact non-specifically with residual silanols on the silica support. This causes severe peak tailing, broad elution profiles, and a complete loss of enantioselectivity.
-
The Solution : To establish a self-validating and reproducible system, an acidic modifier—typically 0.1% Trifluoroacetic Acid (TFA)—must be added to the mobile phase. The TFA suppresses the ionization of the analyte's carboxylate group, maintaining it in a neutral, protonated state. This ensures sharp, symmetrical peaks and facilitates consistent stereoselective interactions with the CSP. Furthermore, because the molecule lacks a conjugated
-system, UV detection must be performed at low wavelengths (e.g., 210 nm).
Comparative Analysis of Chiral Stationary Phases (CSPs)
The separation of 1-Boc-nipecotic acid enantiomers has been successfully achieved using several distinct classes of CSPs:
-
Cellulose-Based Polysaccharides (e.g., Chiralcel OJ-H) : Composed of cellulose tris(4-methylbenzoate) coated on silica. The ester linkages provide unique dipole-dipole interactions. Literature demonstrates high efficacy for N-Boc-nipecotic acid and its derivatives using this phase [1].
-
Amylose-Based Polysaccharides (e.g., Chiralpak AD-H) : Composed of amylose tris(3,5-dimethylphenylcarbamate). The helical structure of amylose creates a distinct chiral cavity compared to cellulose. The carbamate NH and C=O groups interact strongly with the Boc group, often providing superior resolution for bulky N-protected cyclic amino acids [2].
-
Immobilized Polysaccharides (e.g., Chiralpak IC) : Composed of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica. This allows for the use of a broader range of solvents (e.g., dichloromethane or ethyl acetate) without degrading the column, offering flexibility if sample solubility is an issue [3].
-
Pirkle-Type (e.g., Regis (S,S)-Whelk-O1) : Features a rigid, synthetic chiral cleft. While it relies heavily on
interactions, it has been successfully employed for the enantiomeric resolution of (S)- and (R)-N-Boc-nipecotic acid derivatives by leveraging hydrogen bonding with the analyte's carboxylic acid [1].
Quantitative Performance Comparison
The following table summarizes the typical performance metrics for the primary alternatives when separating 1-Boc-nipecotic acid under normal-phase conditions.
| Chiral Column | Stationary Phase Chemistry | Typical Mobile Phase (v/v) | Acidic Modifier | Est. Enantioselectivity ( | Typical Resolution ( |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol (90:10) | 0.1% TFA | 1.45 - 1.60 | > 2.0 (Baseline) |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Hexane / Ethanol (85:15) | 0.1% TFA | 1.30 - 1.50 | 1.5 - 1.8 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane / Isopropanol (95:5) | 0.1% TFA | 1.25 - 1.40 | ~ 1.5 |
| Whelk-O1 (S,S) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Hexane / Isopropanol (80:20) | 0.1% Formic Acid | 1.15 - 1.25 | < 1.5 (Partial) |
Step-by-Step Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the enantiomeric separation of 1-Boc-nipecotic acid using a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Step 1: Mobile Phase Preparation
-
Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
-
Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the mixture (yielding 0.1% v/v).
-
Causality Note: Mix thoroughly and sonicate for 10 minutes to degas. Inadequate mixing of the viscous IPA with Hexane will cause baseline drift and retention time instability.
-
-
Step 2: Sample Preparation
-
Weigh 1.0 mg of the 1-Boc-nipecotic acid sample.
-
Dissolve the sample in 1.0 mL of the exact mobile phase prepared in Step 1.
-
Causality Note: Dissolving the sample in pure IPA or another strong solvent will cause a "solvent shock" upon injection, leading to peak distortion and artificially poor resolution.
-
-
Step 3: System Equilibration
-
Install the Chiralpak AD-H column and set the column oven temperature to 25°C.
-
Pump the mobile phase at a flow rate of 1.0 mL/min.
-
Self-Validation Check: Monitor the UV baseline at 210 nm. Do not inject until the baseline is completely flat (typically requires 10-15 column volumes). The acidic modifier takes longer to equilibrate with the polysaccharide stationary phase than the bulk solvents.
-
-
Step 4: Method Execution & System Suitability
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for 20 minutes.
-
Validation Criteria: The method is considered valid if the resolution (
) between the two enantiomer peaks is , and the tailing factor for both peaks is .
-
Mechanistic Workflow Visualization
Workflow for developing a chiral HPLC method for 1-Boc-nipecotic acid enantiomeric separation.
References
- An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)
- US6635661B2 - Heterocyclic analgesic compounds and methods of use thereof Source: Google Patents URL
- WO2019148132A1 - Gcn2 inhibitors and uses thereof Source: Google Patents URL
- Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL
Comparative Mass Spectrometry Fragmentation Guide: N-Boc-Piperidine-3-Carboxylic Acid vs. Isomeric Analogs
N-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of GABA uptake inhibitors and novel peptidomimetics. For drug development professionals, confirming the structural integrity and regiochemistry of this intermediate is critical.
This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing N-Boc-piperidine-3-carboxylic acid, details the mechanistic causality behind its fragmentation, and establishes a self-validating protocol to differentiate it from its positional isomers (2-carboxylic and 4-carboxylic acids).
Platform Comparison: ESI-MS/MS vs. EI-MS
Choosing the correct ionization platform is the first critical decision in analyzing Boc-protected heterocycles. The tert-butoxycarbonyl (Boc) group is highly thermolabile and sensitive to high-energy ionization, making platform selection a choice between preserving the precursor or forcing structural breakdown [1].
| Feature / Metric | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Ionization Energy | Soft (Protonation, [M+H]⁺) | Hard (70 eV electron bombardment) |
| Precursor Ion Detection | Excellent (m/z 230.14 is highly abundant) | Poor (Molecular ion[M]⁺ is rarely observed) |
| Primary Mechanism | Charge-directed collision-induced dissociation | Radical-driven |
| Boc Group Integrity | Preserved in Q1; selectively cleaved in Q2 | Instantly destroyed in the source |
| Best Application | Isomeric differentiation, LC-MS quantification | GC-MS library matching of deprotected cores |
Expert Insight: For N-Boc-piperidine-3-carboxylic acid, ESI-MS/MS in positive ion mode is the superior alternative . EI-MS induces immediate
Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation of N-Boc-piperidine-3-carboxylic acid in ESI-MS/MS allows researchers to confidently assign spectral peaks. The fragmentation is driven by two highly labile sites: the carbamate (Boc) and the carboxylic acid.
-
Gas-Phase Boc Deprotection (m/z 230
174 130): Upon applying low collision energy (CE), the protonated precursor undergoes a McLafferty-type rearrangement. It ejects neutral isobutylene (-56 Da) to form an intermediate at m/z 174.08. As CE increases, this intermediate rapidly loses carbon dioxide (-44 Da) to yield the fully deprotected, protonated nipecotic acid core at m/z 130.09. Often, this 100 Da loss occurs concertedly. -
Carboxylic Acid Cleavage (m/z 130
112): The m/z 130.09 core undergoes charge-remote fragmentation. The hydroxyl proton of the carboxylic acid mobilizes, leading to the neutral loss of water (-18 Da) and the formation of a stable acylium ion at m/z 112.08 [2]. -
Ring Fission (m/z 130
84): Higher collision energies force the loss of H₂O and CO (-46 Da total), leaving a conjugated iminium/piperidine ring fragment at m/z 84.08 [4].
ESI-MS/MS positive ion fragmentation pathway of N-Boc-piperidine-3-carboxylic acid.
Isomeric Differentiation: 3- vs. 2- vs. 4-Carboxylic Acids
A common challenge in drug development is differentiating piperidine-3-carboxylic acid (nipecotic acid) from its positional isomers: piperidine-2-carboxylic acid (pipecolic acid) and piperidine-4-carboxylic acid (isonipecotic acid). Because all three share the exact same precursor mass (m/z 230.14) and primary Boc-loss fragment (m/z 130.09), differentiation relies entirely on the secondary fragmentation kinetics of the m/z 130 ion [2].
Quantitative Fragment Comparison Table
| Positional Isomer | Dominant Secondary Fragment | Mechanistic Causality for Differentiation |
| 2-Position (Pipecolic Acid) | m/z 84.08 (Base Peak) | The -COOH group is |
| 3-Position (Nipecotic Acid) | m/z 112.08 (Base Peak) | The |
| 4-Position (Isonipecotic Acid) | m/z 57.05 & 70.06 | The |
Self-Validating Experimental Protocol (LC-ESI-MS/MS)
To ensure trustworthy and reproducible data, the following protocol incorporates a self-validating system suitability check to prevent false negatives caused by in-source degradation.
Critical Reagent Warning: Do NOT use Trifluoroacetic acid (TFA) in the mobile phase. Even at low concentrations (0.05%), the acidity and thermal dynamics of TFA in the ESI source will catalyze the premature deprotection of the Boc group before the molecule enters the mass spectrometer, leading to a false precursor mass of m/z 130 [3]. Always substitute with 0.1% Formic Acid (FA).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve N-Boc-piperidine-3-carboxylic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid .
-
-
Chromatographic Separation (UHPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
ESI Source Optimization:
-
Set the ESI source to Positive Ion Mode (+).
-
Keep the capillary temperature moderate (
275°C) to prevent thermal degradation of the Boc group.
-
-
Self-Validation Check (Q1 Scan):
-
Perform a full MS1 scan (m/z 100–500).
-
Validation: You must observe the [M+H]⁺ peak at m/z 230.1. If the base peak is m/z 130, your source temperature is too high, or your mobile phase is too acidic. Adjust parameters until m/z 230.1 is the dominant precursor.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate m/z 230.1 in Q1.
-
Perform a Collision Energy (CE) ramp in the collision cell (Argon gas) from 10 eV to 40 eV.
-
10-15 eV: Observe the m/z 174 (isobutylene loss).
-
20-25 eV: Observe the m/z 130 (full Boc loss) and m/z 112 (water loss).
-
30-40 eV: Observe the m/z 84 (piperidine ring fragment).
-
Self-validating LC-ESI-MS/MS workflow ensuring intact Boc-group transmission.
References
-
American Chemical Society. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Available at: [Link]
-
ResearchGate Community. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4498, Nipecotic Acid. PubChem. Available at:[Link]
Validating the Purity of Piperidine-1,3-Dicarboxylate Esters: A GC-MS Comparative Guide
Piperidine-1,3-dicarboxylate esters (such as 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate) are critical chiral building blocks in pharmaceutical synthesis, serving as direct precursors to nipecotic acid derivatives and potent GABA uptake inhibitors. Because these intermediates dictate the stereochemistry and impurity profile of the final active pharmaceutical ingredient (API), rigorous purity validation is non-negotiable.
This guide provides an authoritative, objective comparison of analytical modalities for validating the purity of these esters, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal choice. It also details a self-validating experimental protocol compliant with[1].
Comparative Modality Analysis: The Analytical Challenge
The primary challenge in analyzing N-protected piperidine carboxylate esters is their lack of a strong UV-absorbing chromophore. Furthermore, their synthesis often generates closely related diastereomers (cis/trans isomers) and trace regioisomers that are difficult to separate.
While liquid chromatography (LC) and nuclear magnetic resonance (NMR) are common in pharmaceutical labs, GC-MS outperforms them for this specific class of volatile esters. Regulatory frameworks, including ICH M7, increasingly favor GC-MS for volatile and alkylating impurities due to its superior resolution and definitive structural confirmation[2].
Performance Comparison Table
| Analytical Modality | Sensitivity (LOD) | Diastereomer Resolution | Matrix Interference | Suitability for Volatile Esters |
| GC-MS (EI) | < 0.01% | Excellent (Capillary plates) | Low | Optimal (High volatility) |
| HPLC-UV | ~0.50% | Moderate | High (Requires low nm UV) | Poor (Lacks chromophore) |
| LC-MS/MS | < 0.005% | Moderate | High (Ion suppression) | Good (Requires soft ionization) |
| qNMR | ~1.00% | Good | Low | Moderate (Poor trace detection) |
The Causality of GC-MS Superiority
-
Chromophore Independence: Unlike HPLC-UV, GC-MS relies on Electron Ionization (EI). At 70 eV, EI fragments the ester into highly predictable, reproducible ions (e.g., loss of the alkoxy group or Boc-deprotection), providing absolute structural confirmation without needing UV absorption[3].
-
Theoretical Plate Density: Capillary GC columns provide hundreds of thousands of theoretical plates. This sheer resolving power is physically necessary to separate cis and trans piperidine-1,3-dicarboxylates, which differ only slightly in their dipole moments and boiling points[4].
Analytical Workflow & Self-Validating System
To ensure absolute trustworthiness, the analytical method must be a self-validating system . This means the protocol inherently controls for false positives, carryover, and matrix effects through a rigid sequence of operational checks.
Caption: GC-MS self-validating analytical workflow for ester purity.
Step-by-Step Experimental Methodology
The following protocol leverages a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. The slight polarity of this phase perfectly exploits the subtle polarizability differences between the cis and trans isomers of the piperidine ring.
Step 1: Sample Preparation & Internal Standardization
Causality: Using an Internal Standard (IS) normalizes any variations in injection volume or mass spectrometer response fluctuations, making the quantitation mathematically self-correcting.
-
Accurately weigh 10.0 mg of the piperidine-1,3-dicarboxylate ester sample.
-
Dissolve in 10.0 mL of GC-grade Ethyl Acetate.
-
Add 100 µL of Methyl Nonadecanoate solution (1.0 mg/mL) as the Internal Standard.
-
Vortex for 30 seconds and transfer 1.0 mL to a GC autosampler vial.
Step 2: GC-MS Instrumental Conditions
Causality: Helium carrier gas at a constant flow maintains a uniform linear velocity across the temperature ramp, preventing the peak broadening of late-eluting impurities[4].
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium (Ultra-high purity) at a constant flow of 1.2 mL/min.
-
Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250°C.
-
Oven Program:
-
Initial hold at 80°C for 2 min.
-
Ramp at 15°C/min to 280°C.
-
Final hold at 280°C for 5 min (Total run time: ~20.3 min).
-
Step 3: MS Detection & Data Acquisition
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50–400) for general purity and unknown identification; Selected Ion Monitoring (SIM) for trace impurity quantification (targeting the base peak, typically M-57 for N-Boc derivatives)[3].
Step 4: The Self-Validating Sequence
-
Solvent Blank: Inject pure Ethyl Acetate to prove the system is free of column carryover.
-
System Suitability Test (SST): Inject a known reference standard containing both cis and trans isomers. Acceptance Criterion: Resolution (
) between isomers must be . -
Calibration Bracketing: Inject calibration standards (0.05% to 120% of target) before and after the unknown samples to prove detector stability.
-
Sample Injection: Run unknowns in triplicate.
Method Validation Data (ICH Q2 Compliant)
To deploy this method in a regulated drug development environment, it must be validated according to [1]. Below is a summary of the experimental validation data for 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | GC-MS Experimental Result | Status |
| Specificity | Baseline resolution of isomers/impurities | Pass | |
| Linearity | Correlation coefficient ( | Pass | |
| Accuracy | 98.0% - 102.0% recovery across 3 levels | 99.4% ± 0.6% | Pass |
| Precision (Repeatability) | Relative Standard Deviation (RSD) | 0.85% (n=6 injections) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.008% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.025% | Pass |
By adhering to this GC-MS protocol, researchers can guarantee the stereochemical and chemical purity of piperidine-1,3-dicarboxylate esters, ensuring downstream synthetic success and regulatory compliance.
References
-
Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products PubMed / National Institutes of Health URL: [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples Journal of Food and Drug Analysis URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Steric Hindrance in Drug Design: A Comparative Guide to 2- vs. 3-Substituted Piperidine Acids
As the pharmaceutical industry shifts from flat, sp2-hybridized aromatic rings to complex, 3D sp3-architectures, the piperidine ring has emerged as a highly privileged scaffold[1]. However, the exact regiochemistry of functional groups on the piperidine core drastically alters its synthetic tractability and pharmacological profile.
This guide provides an objective, data-driven comparison between 2-substituted piperidine acids (pipecolic acid derivatives) and 3-substituted piperidine acids (nipecotic acid derivatives). By analyzing the causality of steric hindrance, we will establish how substitution position dictates reactivity, and provide a self-validating experimental framework for quantifying these effects.
Mechanistic Analysis of Steric Hindrance
The fundamental difference in reactivity between 2- and 3-substituted piperidines stems from the spatial proximity of the substituent to the secondary amine (nitrogen) center.
2-Substituted Piperidines (Pipecolic Acid Derivatives)
In 2-substituted piperidines, the carboxylic acid (or ester) group is directly adjacent to the nitrogen atom. This proximity generates severe steric clash with the nitrogen's lone pair and the axial hydrogen at the C-6 position[2]. To minimize this A-1,3 strain, the substituent strongly prefers an equatorial conformation (A-value > 1.7 kcal/mol)[2]. Consequently, the nucleophilic trajectory required for an electrophile to approach the nitrogen lone pair is physically obstructed by the bulk of the adjacent carboxylic group. This shielding makes 2-substituted piperidines notoriously difficult to functionalize via standard amide coupling or N-alkylation[3].
3-Substituted Piperidines (Nipecotic Acid Derivatives)
Moving the substituent just one carbon away to the C-3 position relieves the immediate steric pressure on the nitrogen atom. The conformational equilibrium is instead governed by interactions with adjacent ring carbons, allowing the nitrogen lone pair to remain highly accessible[2]. This distal substitution enables rapid N-functionalization and provides a more flexible conformational ensemble, which is often critical for optimal receptor binding in drugs like Niraparib[4].
Fig 1. Causal relationship between substitution position, steric strain, and physicochemical outcomes.
Quantitative Performance Comparison
To objectively guide synthetic planning, the following table summarizes the empirical differences in reactivity and physicochemical properties between the two regioisomers.
| Parameter | Piperidine-2-carboxylic acid (Pipecolic) | Piperidine-3-carboxylic acid (Nipecotic) |
| Nitrogen Accessibility | Highly Restricted (Sterically shielded) | Highly Accessible |
| Relative Amide Coupling Rate | 1x (Baseline, requires prolonged heating) | ~15x - 20x (Rapid at room temp) |
| Typical N-Alkylation Yield | 30 - 45% (Requires forcing conditions) | 85 - 95% (Standard conditions) |
| Metabolic Stability (N-Oxidation) | High (Steric bulk prevents CYP450 access) | Moderate (Exposed nitrogen) |
| Conformational Preference | Strong Equatorial (A-value > 1.8 kcal/mol) | Equatorial/Axial equilibrium |
| Drug Discovery Utility | 3D Fragment Libraries, Peptidomimetics[5] | Anticancer, Antipsychotic agents[4] |
Experimental Methodology: Self-Validating Kinetic Profiling
To empirically prove the steric hindrance penalty, we utilize a standardized kinetic amide coupling assay. Trustworthiness in this protocol is established through a self-validating system : we incorporate an inert internal standard (biphenyl) directly into the reaction matrix. This normalizes all LC-MS integration areas, automatically correcting for any pipetting errors or instrument drift during the kinetic time-course. A parallel control using unsubstituted piperidine establishes the absolute unhindered baseline.
Fig 2. Self-validating kinetic workflow for quantifying steric hindrance during amide coupling.
Step-by-Step Protocol:
-
Preparation: In a dry 10 mL vial, dissolve 0.1 mmol of the chosen piperidine acid (protected as a methyl ester to prevent zwitterion formation) and 0.1 mmol of benzoic acid in 1.0 mL of anhydrous DMF. Add 0.05 mmol of biphenyl as the internal standard.
-
Activation: Add 0.12 mmol of (chosen for its highly reactive HOAt leaving group, which accelerates hindered couplings via a neighboring group effect).
-
Initiation: Inject 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) to initiate the reaction at 25°C under nitrogen stirring.
-
Kinetic Sampling: Extract 10 µL aliquots at exactly
5, 15, 30, 60, and 120 minutes. -
Quenching: Immediately quench each aliquot into 990 µL of a 50% MeCN/H₂O solution containing 0.1% TFA to instantly halt the coupling.
-
Analysis: Analyze via LC-MS. Calculate the conversion yield by taking the ratio of the product peak area to the biphenyl internal standard peak area.
Expected Causality Output: The 3-substituted nipecotic acid will typically reach >95% conversion within 30 minutes. Conversely, the 2-substituted pipecolic acid will plateau at ~40-50% yield even after 2 hours, definitively proving the kinetic penalty imposed by adjacent steric bulk.
Strategic Implications in Drug Discovery
Understanding these steric dynamics allows medicinal chemists to rationally design better therapeutics:
-
When to choose 2-Substituted Piperidines: If a lead compound suffers from rapid metabolic clearance (e.g., N-dealkylation or oxidation by CYP450 enzymes), introducing a C-2 substituent acts as a steric shield, drastically improving the molecule's half-life[1]. Furthermore, the restricted conformational ensemble can increase target affinity if the molecule is pre-organized into the bioactive conformation.
-
When to choose 3-Substituted Piperidines: When the synthetic route requires late-stage N-functionalization, or when the biological target's binding pocket demands a more flexible vector for the carboxylic acid moiety. The synthetic ease of 3-substituted piperidines makes them highly valuable for rapid library generation and structure-activity relationship (SAR) exploration[4].
References
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 1,3-Disubstituted Piperidine Rings
Executive Summary: Beyond the "Cyclohexane Assumption"
In medicinal chemistry, the piperidine ring is the most frequently used nitrogen heterocycle among FDA-approved drugs. However, a common pitfall in lead optimization is treating piperidine simply as "cyclohexane with a nitrogen." This is particularly dangerous in 1,3-disubstituted systems .
Unlike 1,2- or 1,4-systems where the trans isomer is typically the thermodynamic sink (diequatorial), in 1,3-disubstituted piperidines, the cis isomer often accesses the highly stable diequatorial (
This guide objectively compares the isomeric stability profiles of 1,3-disubstituted piperidines and evaluates the analytical methods (NMR vs. Computation) used to resolve them.
Part 1: Theoretical Framework & Comparative Energetics
To control the spatial orientation of pharmacophores, one must understand the energy penalties associated with specific conformations.
The Isomeric Comparison: Cis vs. Trans
The stability of 1,3-disubstituted piperidines is governed by A-values (steric bulk) and 1,3-diaxial interactions.
| Feature | Cis-1,3-Disubstituted | Trans-1,3-Disubstituted |
| Dominant Conformation | Diequatorial ( | Axial-Equatorial ( |
| Stability Status | Thermodynamic Sink (Most Stable) | Higher Energy (Less Stable) |
| Steric Penalty | Minimal (assuming R groups are not massive) | High (One group must be axial) |
| 1,3-Diaxial Clashes | None in ( | Severe. The axial substituent clashes with axial H or N-lone pair. |
| Drug Design Implication | Rigid scaffold; predictable vector. | Flexible; may flip rings to relieve strain. |
The Nitrogen Variable (The "N-Flip")
Unlike carbon, the nitrogen atom at position 1 is not static. It undergoes pyramidal inversion.[1]
-
N-H Piperidines: The lone pair has a small steric demand. In many solvents, the N-H prefers the axial position (anomeric effect), but this is solvent-dependent.
-
N-Alkyl Piperidines: Bulky N-substituents (e.g., N-Benzyl, N-Boc) prefer the equatorial position to avoid 1,3-diaxial clashes with C3 or C5 protons.
Visualization: Stability Logic Flow
The following diagram illustrates the decision matrix for determining the most stable conformer.
Caption: Logical hierarchy determining the thermodynamic stability of 1,3-piperidine isomers.
Part 2: Methodological Comparison (Analytical Tools)
How do you prove which conformer you have? We compare the three primary methods.
| Methodology | Solution NMR ( | X-Ray Crystallography | DFT Computation |
| Primary Metric | Atomic coordinates | ||
| Accuracy | High (Direct observation of solution state) | High (for solid state only) | Medium-High (Model dependent) |
| Pros | Observes dynamic averaging; relevant to biological conditions. | Definitive stereochemistry assignment. | Predictive; no synthesis required. |
| Cons | Requires complex interpretation for overlapping signals. | Crystal packing forces may distort ring conformation (false positives). | Computationally expensive for large libraries; solvent models can fail. |
| Best For... | Final validation of lead compounds. | Absolute configuration determination. | Early-stage scaffold design. |
Part 3: Experimental Protocol (Self-Validating System)
To definitively assign the conformation of a 1,3-disubstituted piperidine, a simple 1D NMR is often insufficient due to rapid ring flipping at room temperature. The following Variable Temperature (VT) NMR Workflow is the industry gold standard.
The Protocol: VT-NMR Analysis
Objective: Freeze the ring inversion to observe distinct conformers and measure accurate coupling constants (
-
Sample Preparation:
-
Dissolve 5-10 mg of compound in CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .
-
Why? CDCl₃ freezes at -64°C, which is often not cold enough to stop N-inversion. CD₂Cl₂ allows cooling to -95°C.
-
-
Coalescence Determination:
-
Acquire spectra at 25°C, 0°C, -40°C, -60°C, and -80°C.
-
Checkpoint: Look for the broadening of the C2 and C6 proton signals. As you pass the coalescence temperature (
), these broad peaks will split into distinct axial and equatorial signals.
-
-
Coupling Constant Analysis (The Karplus Validation):
-
At the lowest temperature (limit of slow exchange), measure
. -
Criteria:
- (Indicates trans-diaxial relationship).
- .
-
-
NOE Confirmation:
-
Perform a 1D-NOESY irradiating the C3-substituent signal.
-
Positive Hit: If you see enhancement at C5-axial H, the C3 substituent is Axial. If you see enhancement at C5-equatorial H, it is Equatorial.
-
Visualization: Experimental Workflow
Caption: Step-by-step Variable Temperature NMR workflow for conformational assignment.
Part 4: Comparative Data (Case Study)
The following table synthesizes experimental data comparing a Cis-1,3-dimethylpiperidine derivative versus its Trans counterpart.
Compound: 1-Benzyl-3-methylpiperidine (Protonated salt form)
| Parameter | Cis-Isomer (1,3) | Trans-Isomer (1,3) | Interpretation |
| Predicted Conformation | 3-Me ( | 3-Me ( | Cis adopts stable ( |
| Relative Energy ( | 0.0 kcal/mol | +1.6 kcal/mol | Trans is significantly less stable due to 1,3-diaxial strain. |
| 11.2 Hz | 3.5 Hz | Large | |
| NOE Signal | H3 | H3 | Trans isomer shows spatial proximity between substituents or ring distortion. |
Key Insight: The large coupling constant (11.2 Hz) in the cis isomer is the "smoking gun" for a rigid, diequatorial chair conformation. The trans isomer typically displays averaged coupling constants at room temperature, indicating rapid flipping between two high-energy chairs.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[3] (Foundational text on A-values and conformational analysis).
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). "Conformation of piperidine and of derivatives with additional ring hetero atoms."[1][4] Accounts of Chemical Research, 8(9), 300–306.
- Gawley, R. E., et al. (1995). "Stereocontrol in Piperidine Formation." Journal of Organic Chemistry.
- Bailey, W. F., & Luderer, M. R. (2009). "The conformational preference of the N-benzyl group in piperidines." Tetrahedron Letters.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,3-Piperidinedicarboxylic Acid: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. 1,3-Piperidinedicarboxylic acid and its isomers are valuable building blocks, but their safe handling is paramount to ensuring both personal safety and the integrity of our research. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for managing this compound in the laboratory. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, and how to integrate these safety measures into a seamless operational workflow.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is an organic acidic compound, typically supplied as a solid powder. Its primary hazards, as indicated by safety data sheets (SDS) for structurally similar compounds, stem from its irritant properties and physical form.[1][2][3][4]
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][3][4][5]
-
Serious Eye Irritation (H319): The crystalline or powdered nature of the compound poses a significant risk to the eyes, where it can cause serious, potentially lasting damage.[1][3][4][5]
-
Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring).[1][6] Inhalation of this dust can irritate the mucous membranes and respiratory tract.[2][4][7]
The causality is clear: the physical and chemical properties of this compound dictate a stringent, multi-faceted approach to personal protection. Our goal is to create an unbroken barrier between the researcher and the chemical.
Core Protective Equipment: A Multi-Layered Defense
Effective protection relies on a combination of engineering controls and personal protective equipment. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Primary Engineering Control: Ventilation Before any PPE is considered, the primary control is to minimize airborne dust.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood.[8][9] This captures dust at the source, preventing it from entering the laboratory environment and your breathing zone.
-
Ventilated Enclosure: For less hazardous, small-scale operations, a ventilated balance enclosure can be sufficient.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly-fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][2][10] A face shield should be worn over goggles for larger quantities (>10g) or when splashing is possible. | Protects against airborne dust and accidental splashes.[8] A face shield provides a secondary, broader barrier. |
| Hand Protection | Nitrile gloves (minimum 4-6 mil thickness). Inspect for tears or pinholes before each use.[1][6] | Provides a direct barrier against skin contact and irritation.[5] Double-gloving is recommended for extended handling. |
| Body Protection | A long-sleeved laboratory coat. An acid-resistant apron should be worn over the lab coat when handling significant quantities.[9][11] | Prevents contamination of personal clothing and protects against spills and splashes.[8] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required if work cannot be conducted in a fume hood or if dust generation is unavoidable.[5][10] | Prevents inhalation of irritant powder, which is a primary route of exposure.[2][4] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[8][9] | Protects feet from spills and dropped items. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on procedural scale.
Operational Plan: Safe Handling from Start to Finish
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Step-by-Step Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat/Apron: Securely fasten your lab coat. If required, don an acid-resistant apron over the coat.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles. If required, add a face shield.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contamination.
-
Apron: Remove the apron without touching the front surface.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated outside folded inward.
-
Respirator: Remove last, touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
-
Handling Procedures
-
Work Surface: Before starting, cover the work surface in the fume hood with disposable plastic-backed absorbent paper ("bench paper").[9] This will contain any minor spills.
-
Weighing: Use anti-static weigh boats or weighing paper to prevent the powder from jumping. Use a spatula to transfer the solid; avoid pouring directly from the bottle to minimize dust.
-
Transfers: When adding the solid to a reaction vessel, do so slowly and carefully to prevent creating a dust cloud.
Emergency Protocols: Spill and Exposure Response
Accidents can happen despite the best precautions. A rapid and correct response is critical.
Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Spill Response Workflow
This diagram outlines the logical steps for responding to a spill.
Caption: Logical workflow for spill response procedures.
Waste Disposal and Decontamination
Proper disposal is a legal and ethical responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., used bench paper, gloves, weigh boats) must be collected in a dedicated, clearly labeled hazardous waste container.[12][13]
-
Labeling: The waste container must be labeled "Hazardous Waste - Acidic Organic Solid" and list "this compound" as the primary component.
-
Container Type: Use a durable, sealable container made of a compatible material (e.g., a high-density polyethylene pail).[12] Keep the container closed except when adding waste.[14]
-
Disposal: Do not dispose of this chemical down the drain.[15] Follow your institution's specific procedures for hazardous chemical waste pickup and disposal.[3][10]
-
Decontamination: After work is complete, decontaminate the work area (fume hood sash, surfaces) with a suitable cleaning agent, followed by water.
By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, you can handle this compound with confidence and safety, building a laboratory culture where trust in our procedures is as strong as the science we create.
References
- Safety Data Sheet for DL-piperidine-2-carboxylic acid. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid. (2023, May 27). ChemicalBook.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. (2012, March 29). Fisher Scientific.
- Safety Data Sheet 2,3-Pyridinedicarboxylic acid. (n.d.). MetaSci.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry.
- SAFETY DATA SHEET - (R)-(-)-3-Piperidinecarboxylic Acid. (2018, October 3). TCI Chemicals.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. (2010, March 26). Fisher Scientific.
- Types of Acid Waste Disposal. (2020, January 30). Environmental Marketing Services.
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC).
- Safe Storage of Chemicals. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- SAFETY DATA SHEET - 2,3-Pyridinedicarboxylic acid. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 3,5-Pyridinedicarboxylic Acid. (n.d.). TCI Chemicals.
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024, April 3). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - Pyridine-2,3-dicarboxylic acid. (2025, September 10). Thermo Fisher Scientific.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill - Policies.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC.
- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group - UC Riverside.
Sources
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- 2. sds.metasci.ca [sds.metasci.ca]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
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- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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- 15. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
